Product packaging for 9-Ethylguanine(Cat. No.:CAS No. 879-08-3)

9-Ethylguanine

货号: B105967
CAS 编号: 879-08-3
分子量: 179.18 g/mol
InChI 键: WDOYBEPLTCFIRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

9-Ethylguanine is a model nucleobase that is used to study DNA interactions with organometallic complexes, especially those designed to target tumors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5O B105967 9-Ethylguanine CAS No. 879-08-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-9-ethyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYBEPLTCFIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236684
Record name 9-Ethylguanine
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Molecular Weight

179.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-08-3
Record name 9-Ethylguanine
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Record name 9-Ethylguanine
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Record name 9-Ethylguanine
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Record name 9-ETHYLGUANINE
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Foundational & Exploratory

Synthesis of 9-Ethylguanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Ethylguanine is a synthetic purine (B94841) derivative frequently utilized in biochemical and pharmacological research. As an alkylated analog of guanine (B1146940), it serves as a valuable tool in studying DNA structure, protein-DNA interactions, and the mechanisms of action of various enzymes involved in nucleic acid metabolism. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in its preparation.

Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the desired purity, yield, and the scale of the synthesis. The two most common and effective strategies are:

  • Direct Alkylation of Guanine: This is the most straightforward approach, involving the direct reaction of guanine with an ethylating agent. However, this method is often hampered by a lack of regioselectivity, yielding a mixture of N9 and N7-ethylated isomers, which can be challenging to separate.

  • Synthesis from 2-Amino-6-chloropurine (B14584): This multi-step approach offers superior regioselectivity, leading primarily to the desired Nthis compound. The synthesis involves the N9-ethylation of 2-amino-6-chloropurine, followed by hydrolysis of the 6-chloro group to a hydroxyl group.

This guide will focus on the more regioselective route starting from 2-amino-6-chloropurine, as it provides a more reliable method for obtaining pure this compound.

Synthesis of this compound from 2-Amino-6-chloropurine

This synthetic route is a two-step process that ensures the selective formation of the N9-ethyl isomer.

A 2-Amino-6-chloropurine B 2-Amino-9-ethyl-6-chloropurine A->B  N9-Ethylation (Mitsunobu Reaction) C This compound B->C  Hydrolysis  

Figure 1: Synthetic workflow for this compound from 2-Amino-6-chloropurine.
Step 1: N9-Ethylation of 2-Amino-6-chloropurine

The introduction of the ethyl group at the N9 position of 2-amino-6-chloropurine can be achieved with high regioselectivity using the Mitsunobu reaction.

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-6-chloropurine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Add absolute ethanol (1.5 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-9-ethyl-6-chloropurine.

Quantitative Data:

ParameterValue
Yield of 2-Amino-9-ethyl-6-chloropurine ~70-80%
N9/N7 Isomer Ratio >95:5
Reaction Time 12-16 hours
Reaction Temperature 0 °C to Room Temperature
Step 2: Hydrolysis of 2-Amino-9-ethyl-6-chloropurine to this compound

The final step involves the conversion of the 6-chloro group to a hydroxyl group to yield this compound.

Experimental Protocol:

  • Materials:

    • 2-Amino-9-ethyl-6-chloropurine

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

    • Hydrochloric acid (HCl) for neutralization

    • Ethanol or water for recrystallization

  • Procedure:

    • Dissolve 2-amino-9-ethyl-6-chloropurine (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with hydrochloric acid to precipitate the product.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol or water to obtain pure this compound.

Quantitative Data:

ParameterValue
Yield of this compound ~75-85%
Reaction Time 4-6 hours
Reaction Temperature Reflux

Alternative Synthetic Routes: A Comparative Overview

While the synthesis from 2-amino-6-chloropurine is preferred for its regioselectivity, other methods exist. The following diagram illustrates the logical relationship between the primary synthetic strategies.

cluster_0 Direct Alkylation cluster_1 From 2-Amino-6-chloropurine cluster_2 Traube Synthesis A Guanine B Nthis compound A->B  Ethylation   C N7-Ethylguanine A->C  Ethylation   I This compound (Target Molecule) B->I D 2-Amino-6-chloropurine E 2-Amino-9-ethyl-6-chloropurine D->E  N9-Ethylation   F This compound E->F  Hydrolysis   F->I G N-Ethyl-4,5-diaminopyrimidine derivative H This compound G->H  Cyclization   H->I

9-Ethylguanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Significance of a Key Guanine (B1146940) Analog

This technical guide provides a comprehensive overview of 9-Ethylguanine (9-EtG), a significant alkylated purine (B94841) derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, experimental protocols, and the biological relevance of this compound.

Core Physicochemical Data

This compound is a modified guanine base where an ethyl group is attached at the N9 position. This modification is crucial in various biochemical and biomedical studies, particularly in understanding DNA damage and repair mechanisms.

PropertyValueReference
CAS Number 879-08-3[1]
Molecular Formula C₇H₉N₅O[1]
Molecular Weight 179.18 g/mol [1]
Appearance Powder[1]
Melting Point >300 °C[2]
Solubility Soluble in 1 M NaOH
Storage Temperature 2-8°C

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Infrared (IR) Spectroscopy

The mid-infrared spectrum of this compound in the gas phase has been characterized, revealing distinct vibrational modes. These experimental frequencies, obtained through IR-UV double-resonance spectroscopy, are pivotal for its structural assignment.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~1740C=O stretch
~1630NH₂ scissoring
~1570Ring stretching
~1480Ring stretching
~1380CH₃ bending
~1250Ring stretching
~1150Ring stretching
~870Ring breathing
~780NH₂ wagging
~530Ring deformation

Note: The exact wavenumbers can vary based on the physical state and experimental conditions. The table presents approximate values based on gas-phase studies.

Experimental Protocols

Synthesis of this compound Complexes

While a detailed, publicly available, step-by-step protocol for the synthesis of pure this compound is not readily found in the searched literature, its application as a ligand in organometallic complexes is well-documented. A general procedure for the synthesis of a ruthenium-9-ethylguanine complex is described below.

Synthesis of proximal---INVALID-LINK--₂

This protocol outlines the isolation of a ruthenium complex containing this compound (proximal---INVALID-LINK--₂).

Materials:

  • This compound (9-EtG)

  • proximal---INVALID-LINK--₂ (proximal-(NO₃)₂)

  • 2,2,2-Trifluoroethanol (TFE)

  • Methanol (B129727)

  • Water

  • Saturated aqueous solution of NH₄PF₆

Procedure:

  • Combine this compound (10.8 mg, 0.060 mmol) and proximal-(NO₃)₂ (10.0 mg, 0.010 mmol) in a 20 mL glass vial.

  • Add TFE (0.016 mL), methanol (1.3 mL), and water (0.60 mL) to the vial.

  • Stir the mixture for 2 days at room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ (~0.1 mL) to the solution and stir for 1 hour.

  • Collect the resulting solid on a glass frit and wash with a minimum amount of water.

  • The yield of the final product, proximal---INVALID-LINK--₂, is approximately 8.9 mg (64%).

G cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up 9_EtG This compound Mix Mix and Stir (2 days, RT) 9_EtG->Mix Ru_complex proximal-Ru(C10tpy)(C10pyqu)OH22 Ru_complex->Mix Solvents TFE, Methanol, Water Solvents->Mix Precipitation Add NH4PF6 (aq) Stir (1 hr) Mix->Precipitation Isolation Filter and Wash Precipitation->Isolation Product proximal-RuEtG2 Isolation->Product

Caption: Workflow for the synthesis of a Ruthenium-9-Ethylguanine complex.

Biological Significance and Applications

This compound primarily serves as a crucial model compound in the study of DNA alkylation and its consequences. Alkylation at the N9 position prevents the formation of the N-glycosidic bond with deoxyribose, making it a valuable tool for investigating the specific interactions of the modified guanine base within a biological context.

Role as a DNA Adduct Model

Ethylating agents can react with guanine in DNA to form various adducts, including O⁶-ethylguanine and N⁷-ethylguanine. The formation of such adducts is a critical event in mutagenesis and carcinogenesis. This compound is used as a standard and a model to study the repair of these lesions and their effects on DNA replication and transcription. For instance, studies have used O⁶-ethylguanine as a molecular dosimeter to extrapolate the genetic effects of ethylating agents from cell cultures to in vivo models.

Interaction with Anticancer Compounds

This compound is extensively used as a model nucleobase to investigate the interactions between DNA and organometallic complexes, many of which are being explored as potential anticancer agents. The binding of these metal complexes to 9-EtG can be studied using techniques like NMR spectroscopy and mass spectrometry to elucidate the coordination chemistry, which is fundamental to their mechanism of action.

Biological Activity of Related 9-Alkylguanine Derivatives

While this compound itself is primarily a research tool, related 9-alkylguanine derivatives have shown significant biological activity. For example, 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) is a potent antiproliferative agent. A prodrug of PMEG, octadecyloxyethyl-PMEG (ODE-PMEG), has demonstrated excellent antiproliferative activity in human cervical cancer cell lines and in solid tumor models in mice. The mechanism of action for these acyclic nucleoside phosphonates involves the inhibition of cellular DNA synthesis.

The metabolism of 9-substituted guanine analogs is a key determinant of their therapeutic efficacy and toxicity. For example, 9-β-D-arabinofuranosylguanine (ara-G), another guanine analog, exhibits selective toxicity towards T-lymphoblasts due to the preferential accumulation of its triphosphate metabolite, which inhibits DNA synthesis.

G cluster_agents External Agents cluster_interaction Molecular Interaction cluster_consequences Biological Consequences Ethylating_Agents Ethylating Agents (e.g., ENU, EMS) Guanine_in_DNA Guanine in DNA Ethylating_Agents->Guanine_in_DNA alkylates Anticancer_Drugs Organometallic Anticancer Drugs (e.g., Ru-based) 9_EtG_Adduct This compound as DNA Adduct Model Anticancer_Drugs->9_EtG_Adduct interacts with Therapeutic_Effect Potential Therapeutic Effect Anticancer_Drugs->Therapeutic_Effect Guanine_in_DNA->9_EtG_Adduct models DNA_Damage DNA Damage & Mutagenesis 9_EtG_Adduct->DNA_Damage mimics Cellular_Response Cellular Response (Repair, Apoptosis) DNA_Damage->Cellular_Response Cellular_Response->Therapeutic_Effect contributes to

References

The Biological Role of Ethylated Guanine Derivatives in DNA Contexts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of ethylated guanine (B1146940) derivatives in the context of DNA. It clarifies the distinction between the model nucleobase 9-ethylguanine and the biologically critical ethylated guanine adducts that form within the DNA structure. This document details the formation, biological impact, and cellular repair of major ethylguanine adducts, summarizes key quantitative data, and outlines relevant experimental methodologies. Furthermore, it explores the role of 9-substituted guanine analogs in research and therapeutics.

Introduction: this compound vs. Ethylated Guanine Adducts in DNA

In the study of DNA modifications, precision in terminology is paramount. The query regarding "this compound" necessitates an important clarification. Within a DNA strand, the N9 position of guanine is covalently linked to the 1' carbon of the deoxyribose sugar, forming the essential N-glycosidic bond of the DNA backbone. Consequently, the formation of a stable this compound adduct within the DNA polymer is structurally precluded.

Instead, the biological impact of ethylation on guanine in DNA is centered on adducts formed at other nucleophilic sites, primarily the N7, O6, and N2 positions. These ethylated guanines are significant forms of DNA damage, arising from exposure to ethylating agents found in the environment, diet, and certain chemotherapeutics. They can lead to mutagenesis and cytotoxicity if not repaired.

This compound itself is a free purine (B94841) base that serves as a valuable tool in biochemical and biophysical studies. It is often used as a model nucleobase to investigate the interactions of DNA with various compounds, such as organometallic anticancer complexes[1]. This guide will first focus on the biologically formed ethylguanine adducts in DNA and then discuss the utility of 9-substituted guanine analogs, including this compound, in research and drug development.

Major Ethylated Guanine Adducts in DNA

Exposure to ethylating agents such as N-ethyl-N-nitrosourea (ENU) or ethyl methanesulfonate (B1217627) (EMS) results in the formation of several DNA adducts. For guanine, the most significant of these are N7-ethylguanine, O6-ethylguanine, and N2-ethylguanine.

N7-Ethylguanine (N7-EtG)
  • Formation and Stability : The N7 position of guanine is the most nucleophilic site in DNA and, therefore, the most frequent target for ethylating agents[2]. The resulting N7-EtG adduct introduces a positive charge on the imidazole (B134444) ring. This charge destabilizes the N-glycosidic bond, leading to spontaneous depurination and the formation of an abasic (AP) site. AP sites are non-coding and can block DNA replication, potentially leading to mutations if not repaired[3].

  • Biological Effects : While not considered strongly miscoding itself, the instability of N7-EtG and its propensity to generate AP sites make it a significant cytotoxic lesion[3]. The presence of bulky N7-alkyl adducts in the major groove of DNA can also impede the progression of DNA polymerases.

  • Cellular Repair : N7-EtG is primarily recognized and removed by the Base Excision Repair (BER) pathway. The process is initiated by a DNA glycosylase that cleaves the bond between the damaged base and the sugar, after which the resulting AP site is processed by downstream BER enzymes.

O6-Ethylguanine (O6-EtG)
  • Formation and Mutagenicity : Though formed less frequently than N7-EtG, the O6-ethylguanine adduct is one of the most mutagenic DNA lesions. The ethyl group at the O6 position disrupts the normal Watson-Crick hydrogen bonding with cytosine. During DNA replication, DNA polymerases frequently misinterpret O6-EtG and preferentially insert thymine (B56734) instead of cytosine opposite the lesion. This leads to a G:C to A:T transition mutation in the subsequent round of replication. The frequency of mutation induction by various ethylating agents often correlates directly with the levels of O6-ethylguanine formed in DNA.

  • Cellular Repair : Due to its high mutagenic potential, cells have a specific and efficient mechanism for repairing O6-EtG. The enzyme O6-alkylguanine-DNA alkyltransferase (AGT or MGMT) directly transfers the ethyl group from the guanine to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction that irreversibly inactivates the AGT protein. In human cells, nucleotide excision repair (NER) may also play a cooperative role in the repair of O6-EtG.

N2-Ethylguanine (N2-EtG)
  • Formation and Biological Effects : Ethylation can also occur at the exocyclic N2 position of guanine. The ethyl group of the N2-EtG adduct protrudes into the minor groove of the DNA helix. This modification can be a strong block to replicative DNA polymerases such as DNA polymerase α. However, specialized translesion synthesis (TLS) DNA polymerases, like polymerase η and ι, are capable of bypassing this lesion, often with high fidelity by inserting the correct base, cytosine. The blockage of replicative polymerases by N2-EtG can stall DNA replication, leading to genomic instability if not bypassed. N2-EtG is also associated with G to T transversion mutations.

  • Cellular Repair : N2-EtG adducts can be substrates for the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, especially when they block the progress of RNA polymerase II.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ethylguanine adducts.

Table 1: Relative Abundance of Guanine Adducts Formed by Ethylnitrosourea (ENU)

Adduct TypeRelative Percentage of Total DNA EthylationReference
N7-Ethylguanine~12-15%
O6-Ethylguanine~7-8%
N3-Ethyladenine~3-4%
O2-Ethylthymine~7-8%
O4-Ethylthymine~2-3%
Ethylphosphotriesters~55-60%

Table 2: Kinetic Parameters for Nucleotide Insertion Opposite Guanine Adducts by DNA Polymerases

PolymeraseTemplate BaseIncoming dNTPkpol (s-1)Kd (µM)Efficiency (kpol/Kd)Reference
Human Pol ηO6-EthylguaninedCTP0.003100.0003
Human Pol ηO6-EthylguaninedTTP0.002110.0002
Human Pol ιN2-EthylguaninedCTP0.0110.70.016
Human Pol ιN2-EthylguaninedTTP0.0020.50.004

Role of 9-Substituted Guanine Analogs

While not forming adducts within the DNA backbone, guanine derivatives with modifications at the N9 position have significant roles in research and medicine.

  • This compound as a Model Nucleobase : this compound is commercially available and serves as a simplified, soluble model for the guanine nucleobase in DNA. It is used in biophysical studies to probe the interactions between potential drug candidates, particularly metal complexes, and the guanine base without the complexity of the full DNA polymer.

  • Acyclic Nucleoside Analogs : Acyclic analogs, where the deoxyribose ring is replaced by a flexible side chain attached at the N9 position, are an important class of antiviral and anticancer drugs. For example, 9-(2-phosphonylmethoxyethyl)guanine (PMEG) is an acyclic nucleotide analog that, in its diphosphate (B83284) form, acts as a competitive inhibitor of DNA polymerases δ and ε. It can be incorporated into a growing DNA strand, where it functions as a chain terminator, halting further replication.

  • Inhibitors of DNA Repair Enzymes : 9-substituted O6-benzylguanine derivatives are potent inhibitors of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). By inactivating AGT, these compounds can sensitize tumor cells to the cytotoxic effects of alkylating chemotherapeutic agents, representing a key strategy in cancer therapy. The nature of the N9 substituent can significantly affect the interaction of these inhibitors with the AGT enzyme, particularly in the presence of DNA.

Experimental Protocols

Protocol: Synthesis of Oligonucleotides Containing Site-Specific Ethylguanine Adducts

The study of specific DNA adducts requires their placement at defined positions within an oligonucleotide. This is typically achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

  • Phosphoramidite Synthesis : Synthesize the phosphoramidite building block of the desired ethylguanine adduct (e.g., N2-ethyl-2'-deoxyguanosine). This involves protecting the exocyclic amino group and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

  • Solid-Phase Oligonucleotide Synthesis : Utilize a standard automated DNA synthesis cycle. For the coupling of the modified phosphoramidite, the coupling time may need to be extended to ensure efficient incorporation.

  • Deprotection and Cleavage : After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine).

  • Purification : Purify the final oligonucleotide product using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • Verification : Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS).

Protocol: In Vitro DNA Polymerase Bypass Assay

This assay is used to determine the efficiency and fidelity with which a DNA polymerase bypasses a specific DNA lesion.

  • Substrate Preparation : Anneal a short, radiolabeled (e.g., 32P) primer to a longer template oligonucleotide containing the ethylguanine adduct at a specific site.

  • Reaction Setup : Prepare a reaction mixture containing the primer/template DNA duplex, a specific DNA polymerase, reaction buffer with appropriate metal ions (e.g., Mg2+), and a defined concentration of dNTPs (either a single dNTP or all four).

  • Time Course : Initiate the reaction by adding the polymerase and incubate at the optimal temperature (e.g., 37°C). Take aliquots at various time points (e.g., 1, 5, 10, 20 minutes) and quench the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA and loading dyes).

  • Gel Electrophoresis : Separate the reaction products on a denaturing polyacrylamide gel. The gel resolves the primer and extended products based on their length.

  • Analysis : Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging. Quantify the band intensities to determine the percentage of primer extension and calculate kinetic parameters (kcat and Km) for nucleotide incorporation opposite the lesion.

Visualized Pathways and Workflows

The following diagrams illustrate key processes related to ethylguanine in DNA.

G cluster_formation Formation of Ethylguanine Adducts ENU Ethylating Agent (e.g., ENU) Guanine Guanine in DNA ENU->Guanine Alkylation N7_EtG N7-Ethylguanine (Major Adduct) Guanine->N7_EtG @ N7 O6_EtG O6-Ethylguanine (Mutagenic) Guanine->O6_EtG @ O6 N2_EtG N2-Ethylguanine (Replication Block) Guanine->N2_EtG @ N2

Caption: Formation of major ethylguanine DNA adducts.

G Start DNA with N7-Ethylguanine Glycosylase 1. DNA Glycosylase recognizes and removes N7-EtG Start->Glycosylase AP_Site Abasic (AP) Site is created Glycosylase->AP_Site APE1 2. APE1 endonuclease cleaves the backbone AP_Site->APE1 Nick Single-strand nick with 5'-dRP APE1->Nick PolB_Ligase 3. DNA Polymerase β & Ligase fill gap and seal nick Nick->PolB_Ligase End Repaired DNA PolB_Ligase->End G Start DNA with O6-Ethylguanine Complex MGMT binds to the lesion Start->Complex MGMT MGMT Protein (Active) MGMT->Complex Transfer Direct transfer of ethyl group to Cysteine residue on MGMT Complex->Transfer End_DNA Repaired DNA (Guanine restored) Transfer->End_DNA End_MGMT MGMT Protein (Inactive) Transfer->End_MGMT

References

9-Ethylguanine as a biomarker for ethylating agent exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Exposure to ethylating agents, a class of reactive chemicals that can introduce an ethyl group to nucleophilic sites in cellular macromolecules, poses a significant risk to human health due to their mutagenic and carcinogenic properties. These agents are present in a variety of environmental sources, including tobacco smoke, industrial chemicals, and certain chemotherapeutic drugs. The ability to accurately assess exposure to these agents is crucial for both toxicological research and the development of safer pharmaceuticals. 9-Ethylguanine (9-EG), a DNA adduct formed by the ethylation of the N9 position of guanine (B1146940), has emerged as a promising biomarker for monitoring such exposure. This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection, and the biological pathways involved in its repair.

Formation of this compound

Ethylating agents react with DNA primarily at the N7 and O6 positions of guanine, with the N7 position being the most nucleophilic and, therefore, the most frequent site of alkylation. The formation of this compound is a result of the chemical instability of the initially formed N7-ethylguanine adduct. The positive charge introduced on the imidazole (B134444) ring of guanine weakens the N-glycosidic bond, leading to spontaneous depurination and the release of this compound. This process is a key event in the biological fate of DNA damage induced by ethylating agents.

The chemical mechanism of guanine ethylation can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) reaction, depending on the nature of the ethylating agent.

  • SN1 Reaction: Ethylating agents that can form a stable carbocation, such as N-ethyl-N-nitrosourea (ENU), tend to react via an SN1 mechanism. The rate-determining step is the unimolecular dissociation of the agent to form an ethyl carbocation, which then rapidly reacts with the nucleophilic N7 position of guanine.

  • SN2 Reaction: Agents like diethyl sulfate (B86663) (DES) react through an SN2 mechanism. In this bimolecular reaction, the guanine N7 atom directly attacks the electrophilic ethyl group, displacing the leaving group in a single concerted step.

dot

Chemical_Reaction_Mechanism cluster_SN1 SN1 Mechanism (e.g., from ENU) cluster_SN2 SN2 Mechanism (e.g., Diethyl Sulfate) ENU N-Ethyl-N-nitrosourea (ENU) Carbocation Ethyl Carbocation (CH3CH2+) ENU->Carbocation Slow N7_Ethylguanine_SN1 N7-Ethylguanine Carbocation->N7_Ethylguanine_SN1 Fast Guanine_SN1 Guanine Guanine_SN1->N7_Ethylguanine_SN1 Depurination_SN1 Depurination N7_Ethylguanine_SN1->Depurination_SN1 Nine_EG_SN1 This compound Depurination_SN1->Nine_EG_SN1 DES Diethyl Sulfate (DES) Transition_State Transition State DES->Transition_State Guanine_SN2 Guanine Guanine_SN2->Transition_State N7_Ethylguanine_SN2 N7-Ethylguanine Transition_State->N7_Ethylguanine_SN2 Sulfate_ion Sulfate Ion Transition_State->Sulfate_ion Depurination_SN2 Depurination N7_Ethylguanine_SN2->Depurination_SN2 Nine_EG_SN2 This compound Depurination_SN2->Nine_EG_SN2

Caption: Chemical reaction mechanisms for the formation of this compound.

Quantitative Data on this compound Levels

The quantification of this compound in biological samples, particularly urine, serves as a direct measure of exposure to ethylating agents. Studies have demonstrated significantly elevated levels of this biomarker in individuals exposed to tobacco smoke, a major source of ethylating compounds.

Exposure Group Biological Matrix This compound Concentration (pg/mg creatinine) Reference
SmokersUrine85.5 ± 105[1]
Non-smokersUrine28.1 ± 19.4[1]

Experimental Protocols

The analysis of this compound in biological matrices is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol 1: Analysis of this compound in Urine by LC-MS/MS

This protocol is adapted from the method described by Chen et al. (2005) for the quantification of N7-ethylguanine in urine, which is chemically equivalent to this compound in its free form.[1]

1. Sample Preparation:

  • Objective: To prepare urine samples for LC-MS/MS analysis by removing interfering substances.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to a clean tube.

    • For quantitative analysis, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-9-ethylguanine).

    • Dilute the urine sample with an equal volume of the initial mobile phase (e.g., 10 mM ammonium (B1175870) formate).

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate (B1220265) in water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecular ion [M+H]⁺ of this compound to a specific product ion. For this compound (C₇H₉N₅O), the precursor ion would be m/z 180.1, and a characteristic product ion would be monitored.

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

Considerations for Other Biological Matrices:
  • Blood (Plasma/Serum): Sample preparation for blood matrices typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances before LC-MS/MS analysis.

  • Tissue: Tissue samples require homogenization and enzymatic or chemical digestion to release the DNA, followed by hydrolysis of the DNA to liberate the nucleobases, including this compound. The resulting solution is then purified using SPE before LC-MS/MS analysis.

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Experimental_Workflow cluster_workflow LC-MS/MS Workflow for this compound Analysis cluster_details Key Steps in Detail Sample_Collection 1. Biological Sample Collection (Urine, Blood, Tissue) Sample_Preparation 2. Sample Preparation (Dilution, Extraction, Purification) Sample_Collection->Sample_Preparation LC_Separation 3. Liquid Chromatography (Separation of Analytes) Sample_Preparation->LC_Separation Urine_Prep Urine: - Centrifugation - Dilution Sample_Preparation->Urine_Prep Blood_Prep Blood: - Protein Precipitation - SPE or LLE Sample_Preparation->Blood_Prep Tissue_Prep Tissue: - Homogenization - DNA Hydrolysis - SPE Sample_Preparation->Tissue_Prep MS_Detection 4. Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection LC_Details LC: - C18 Column - Gradient Elution LC_Separation->LC_Details Data_Analysis 5. Data Analysis (Quantification and Interpretation) MS_Detection->Data_Analysis MS_Details MS/MS: - ESI+ - MRM Mode MS_Detection->MS_Details

Caption: General experimental workflow for this compound analysis.

Biological Consequences and Repair of this compound

The formation of N7-ethylguanine and its subsequent depurination to this compound can have significant biological consequences. The resulting apurinic (AP) site is a non-coding lesion that can block DNA replication and transcription. If not repaired, AP sites can lead to the insertion of an incorrect base by translesion synthesis DNA polymerases, resulting in mutations.

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation. The primary pathway for the repair of N7-ethylguanine is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) Pathway:

  • Recognition and Excision: A DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), recognizes the N7-ethylguanine adduct and cleaves the N-glycosidic bond, removing the damaged base and creating an AP site.

  • Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.

  • Synthesis: DNA polymerase β (Pol β) fills the single-nucleotide gap.

  • Ligation: DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

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BER_Pathway cluster_ber Base Excision Repair (BER) of N7-Ethylguanine Start DNA with N7-Ethylguanine Adduct Recognition 1. Recognition and Excision (MPG Glycosylase) Start->Recognition AP_Site Apurinic (AP) Site Recognition->AP_Site MPG MPG Recognition->MPG Incision 2. Incision (APE1 Endonuclease) AP_Site->Incision Nicked_DNA Nicked DNA with AP Site Incision->Nicked_DNA APE1 APE1 Incision->APE1 Synthesis 3. DNA Synthesis (DNA Polymerase β) Nicked_DNA->Synthesis Ligation 4. Ligation (DNA Ligase) Synthesis->Ligation PolB Pol β Synthesis->PolB Repaired_DNA Repaired DNA Ligation->Repaired_DNA Ligase Ligase Ligation->Ligase

Caption: The Base Excision Repair pathway for N7-ethylguanine.

Conclusion

This compound is a valuable biomarker for assessing exposure to ethylating agents. Its formation is a direct consequence of DNA damage by these compounds, and its presence in biological fluids like urine provides a non-invasive means of monitoring exposure. The highly sensitive and specific LC-MS/MS methods developed for its quantification allow for accurate risk assessment in both environmental and clinical settings. A thorough understanding of the mechanisms of this compound formation and its biological repair is essential for researchers and drug development professionals working to mitigate the risks associated with ethylating agent exposure.

References

An In-depth Technical Guide to the Solubility of 9-Ethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Ethylguanine, a key substituted purine (B94841) derivative utilized in various research applications, including the study of DNA interactions and the development of novel therapeutic agents. Due to the limited availability of extensive, publicly accessible quantitative data, this guide synthesizes known solubility values with predicted solubility trends based on physicochemical principles. Furthermore, it offers a detailed, standardized experimental protocol for determining the solubility of this compound in various solvents, enabling researchers to generate precise and reproducible data.

Physicochemical Properties of this compound

This compound is a derivative of the purine base guanine, with an ethyl group substituted at the N9 position. This modification significantly influences its solubility profile compared to the parent molecule. The presence of the ethyl group increases the molecule's hydrophobicity, which generally leads to a decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents. The molecule retains the capacity for hydrogen bonding through its amino and carbonyl groups, which plays a crucial role in its interactions with protic solvents.

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the solid-state form of the compound.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityMethod
1 M Sodium Hydroxide (NaOH)Not Specified~9 mg/mLNot Specified[1]
1 M Sodium Hydroxide (NaOH)Not Specified9.80-10.20 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)Not Specified5 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)60 (with heating)20 mg/mL (111.62 mM)Not Specified
WaterNot SpecifiedSolubleNot Specified[1]

Table 2: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLowThe non-polar ethyl group decreases solubility in highly polar water, though some solubility is expected due to hydrogen bonding capabilities.
Methanol (B129727)Polar ProticModerateThe alkyl chain of methanol can interact with the ethyl group of this compound, while the hydroxyl group can form hydrogen bonds.
Ethanol (B145695)Polar ProticModerate to HighSimilar to methanol, but the longer alkyl chain of ethanol may offer slightly better solvation of the non-polar ethyl group.
Acetonitrile (B52724)Polar AproticModerateAs a polar aprotic solvent, acetonitrile can engage in dipole-dipole interactions.
Acetone (B3395972)Polar AproticModerateSimilar to acetonitrile, acetone can act as a hydrogen bond acceptor.
Dichloromethane (DCM)Non-polarModerate to LowThe non-polar nature of DCM is favorable for the ethyl group, but it is a poor hydrogen bonding partner.
ChloroformNon-polarModerate to LowSimilar to DCM, with a slight increase in polarity.
N,N-Dimethylformamide (DMF)Polar AproticHighDMF is a good hydrogen bond acceptor and has a polarity that can accommodate both the purine ring and the ethyl group.
Toluene (B28343)Non-polarLowThe highly non-polar nature of toluene makes it a poor solvent for the polar functional groups of this compound.
Hexane (B92381)Non-polarVery Low / InsolubleAs a non-polar aliphatic hydrocarbon, hexane is not expected to be a good solvent for this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Quantification:

    • HPLC Method (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Inject the filtered sample from the saturated solution into the HPLC.

      • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • UV/Vis Spectrophotometry Method:

      • If this compound has a distinct chromophore and the solvent does not interfere, a UV/Vis spectrophotometer can be used.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Measure the absorbance of the filtered sample and determine the concentration from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_quantify 4. Quantification cluster_result 5. Result prep_solid Add Excess Solid This compound equilibrate Shake at Constant Temperature (24-48 hours) prep_solid->equilibrate prep_solvent Add Known Volume of Solvent prep_solvent->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter quantify Analyze by HPLC or UV/Vis filter->quantify result Determine Solubility (mg/mL, mol/L) quantify->result

Workflow for the shake-flask solubility determination method.

Logical Relationships in Solubility

solubility_factors solubility This compound Solubility solute Solute Properties solute->solubility polarity_solute Polarity solute->polarity_solute h_bond_solute H-Bonding solute->h_bond_solute size_shape Size/Shape solute->size_shape solvent Solvent Properties solvent->solubility polarity_solvent Polarity solvent->polarity_solvent h_bond_solvent H-Bonding solvent->h_bond_solvent conditions Experimental Conditions conditions->solubility temperature Temperature conditions->temperature ph pH conditions->ph

Key factors influencing the solubility of this compound.

References

The Advent of a Crucial Research Tool: The Discovery and History of 9-Ethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 9-Ethylguanine (9-EtG) has served as a fundamental tool in the arsenal (B13267) of researchers in molecular biology, medicinal chemistry, and drug development. Its significance lies in its role as a simplified analog of deoxyguanosine, a building block of DNA. This allows scientists to probe the intricate interactions between DNA and various molecules, particularly in the context of developing new therapeutic agents. This in-depth technical guide explores the historical context of its discovery, the evolution of its synthesis, its key physicochemical properties, and its application in elucidating biological mechanisms.

A Historical Perspective: The Dawn of Purine (B94841) Analog Research

The story of this compound is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories in the 1940s and 1950s. Their revolutionary approach, which earned them the 1988 Nobel Prize in Physiology or Medicine, was to rationally design molecules that could interfere with the metabolic pathways of cancer cells and pathogens.[1][2] This research involved the synthesis and biological evaluation of a vast number of purine analogs, molecules that mimic the natural purines adenine (B156593) and guanine (B1146940).

While the exact first publication detailing the synthesis of this compound is not readily apparent in singular high-impact journals of the era, its creation emerged from the systematic exploration of 9-substituted purines by Hitchings, Elion, and their contemporaries. Foundational work on the synthesis of 9-alkylpurines was laid out in the early 1940s. For instance, a 1943 paper by Baddiley, Lythgoe, McNeil, and Todd titled "Experiments on the synthesis of purine nucleosides. Part I. Model experiments on the synthesis of 9-alkylpurines" provided key chemical strategies that would have enabled the synthesis of compounds like this compound. Their work, along with the extensive publications by Hitchings and Elion on purine analogs throughout the following decade, firmly places the genesis of this compound within this vibrant period of early chemotherapy research.[3]

The initial impetus for creating simple N9-alkylated guanines like this compound was to understand the structure-activity relationships of purine antimetabolites. By replacing the complex sugar moiety of natural nucleosides with a simple alkyl group, researchers could dissect the essential interactions between the purine base and cellular enzymes.

Physicochemical Properties of this compound

The utility of this compound as a research tool is underpinned by its well-defined physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₇H₉N₅O
Molecular Weight 179.18 g/mol
Melting Point >300 °C
Density 1.68 g/cm³ (predicted)
pKa 9.65 (predicted)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a classic example of N-alkylation of a heterocyclic compound. While various methods have been developed over the years, the foundational approach involves the direct alkylation of guanine or a protected guanine derivative.

General Historical Synthesis Method: Alkylation of Guanine

This protocol is a generalized representation based on the chemical principles established during the mid-20th century for the synthesis of 9-alkylpurines.

Objective: To synthesize this compound by direct alkylation of guanine.

Materials:

  • Guanine

  • Ethyl iodide

  • A suitable base (e.g., sodium hydroxide (B78521), potassium carbonate)

  • A polar aprotic solvent (e.g., dimethylformamide - DMF)

Procedure:

  • Guanine is dissolved or suspended in a suitable polar aprotic solvent, such as DMF.

  • A base, such as sodium hydroxide or potassium carbonate, is added to the mixture to deprotonate the guanine, making it a more reactive nucleophile.

  • Ethyl iodide is added to the reaction mixture. The ethyl group is then attacked by the deprotonated guanine.

  • The reaction is typically heated to drive it to completion.

  • The reaction mixture is then cooled, and the product, this compound, is isolated. This often involves precipitation by adding a non-solvent or through chromatographic purification. A common side product of this reaction is the N7-alkylated guanine, which necessitates careful purification to isolate the desired N9 isomer.

Logical Workflow for Guanine Alkylation:

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Guanine Guanine Deprotonation Deprotonation of Guanine Guanine->Deprotonation EthylIodide Ethyl Iodide Alkylation Nucleophilic Attack (N9 Alkylation) EthylIodide->Alkylation Base Base (e.g., NaOH) Base->Deprotonation Solvent Solvent (e.g., DMF) Deprotonation->Alkylation Heating Heating Alkylation->Heating Product_9EtG This compound Heating->Product_9EtG Byproduct_7EtG 7-Ethylguanine (byproduct) Heating->Byproduct_7EtG Purification Purification (e.g., Crystallization, Chromatography) Product_9EtG->Purification Byproduct_7EtG->Purification FinalProduct Pure this compound Purification->FinalProduct

A flowchart illustrating the generalized synthetic workflow for this compound.

Role in Elucidating Biological Mechanisms and Signaling Pathways

While this compound itself is not a therapeutic agent, its impact on drug discovery has been profound. It has been extensively used as a model compound to study the interactions of potential drugs with DNA.

A Model for DNA-Drug Interactions

The primary application of this compound is as a stand-in for guanine in DNA. Its ethyl group at the N9 position mimics the deoxyribose sugar linkage in the DNA backbone, providing a soluble and easily manageable model for spectroscopic and crystallographic studies. Researchers have used this compound to:

  • Investigate the binding of metal-based anticancer drugs: A significant body of research has utilized this compound to understand how platinum-based drugs, such as cisplatin, and other organometallic complexes bind to the N7 position of guanine, a key mechanism in their cytotoxic effect.[4][5]

  • Study DNA alkylation: this compound serves as a substrate to study the mechanisms of DNA alkylating agents, which are another important class of chemotherapeutics.

  • Probe enzymatic interactions: It has been used to investigate the substrate specificity of enzymes that interact with guanine or its nucleosides.

Insights into Signaling Pathways

Direct studies on the effect of this compound on specific signaling pathways are limited. Its primary role has been to help elucidate the mechanisms of drugs that do modulate these pathways. For instance, by understanding how a particular anticancer agent binds to this compound, researchers can infer how it might distort DNA structure. This DNA damage, in turn, can trigger various cellular signaling cascades, most notably the p53 signaling pathway , leading to cell cycle arrest and apoptosis.

While a direct signaling pathway for this compound is not a focus of research, its use as a tool provides indirect insights into how DNA damage, induced by various agents, is sensed and transduced within the cell.

Conceptual Relationship of 9-EtG in Drug Discovery and Pathway Analysis:

G cluster_model_system Model System cluster_drug_interaction Drug Interaction Studies cluster_cellular_level Cellular Level cluster_signaling Signaling Pathway EtG This compound (Guanine Analog) Binding Binding Studies (Spectroscopy, Crystallography) EtG->Binding Drug Potential Drug (e.g., Anticancer Agent) Drug->Binding DNA DNA Drug->DNA Interacts with Binding->DNA Informs Interaction Damage DNA Damage DNA->Damage Induces p53 p53 Pathway Activation Damage->p53 Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis

Logical flow from using 9-EtG as a model to understanding cellular responses.

Conclusion

From its origins in the foundational era of rational drug design, this compound has evolved into an indispensable tool for chemical and biological research. While not a therapeutic agent itself, its simplicity and fidelity as a guanine analog have enabled countless studies that have been critical to the development of new medicines. The history of this compound is a testament to the power of fundamental chemical synthesis in unlocking complex biological understanding. As researchers continue to explore novel therapeutic strategies targeting DNA, this seemingly simple molecule will undoubtedly continue to play a vital role in advancing the frontiers of medicine.

References

9-Ethylguanine: A Biomarker of Ethylating Agent Exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of 9-Ethylguanine, focusing on its origin as a DNA adduct resulting from exposure to environmental ethylating agents, its significance as a biomarker, and the methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a modified purine (B94841) nucleobase. Contrary to what the term "natural occurrence" might imply, this compound is not an endogenously synthesized molecule with a physiological role. Instead, its presence in biological matrices such as urine and tissues is a direct consequence of exposure to exogenous ethylating agents. One of the most significant sources of such agents is cigarette smoke. When these agents react with DNA, they can form various adducts, with the N7 position of guanine (B1146940) being a primary target. The formation of N7-ethylguanine in DNA is a key event in the molecular toxicology of ethylating carcinogens. This adduct is chemically labile and can be removed from DNA either by spontaneous depurination or through cellular DNA repair mechanisms, leading to its excretion in the urine. Consequently, the detection and quantification of this compound, primarily in the form of N7-ethylguanine, serves as a valuable biomarker for assessing exposure to ethylating agents and the associated risk of DNA damage.

Quantitative Data

The concentration of this compound in biological samples is a key indicator of exposure to ethylating agents. Below is a summary of quantitative data from studies comparing smokers and non-smokers.

Biological MatrixPopulationMean Concentration (± SD)UnitsReference
UrineSmokers (n=32)85.5 ± 105pg/mg creatinine[1][2]
UrineNon-smokers (n=35)28.1 ± 19.4pg/mg creatinine[1][2]
Leukocyte DNASmokers (n=30)49.6 ± 43.3fmol/μmol Guanine[3]
Leukocyte DNANon-smokers (n=30)41.3 ± 34.9fmol/μmol Guanine

Formation and Excretion Pathway

The presence of this compound in the body is the result of a multi-step process that begins with exposure to ethylating agents and culminates in its excretion.

G cluster_exposure Exposure cluster_body Biological System Ethylating_Agents Ethylating Agents (e.g., from Cigarette Smoke) DNA Cellular DNA Ethylating_Agents->DNA Alkylation at N7 of Guanine N7_Adduct N7-Ethylguanine DNA Adduct Depurination Spontaneous Depurination & DNA Repair N7_Adduct->Depurination Removal of Adduct Excretion Urinary Excretion Depurination->Excretion Release into bloodstream

Formation and excretion of N7-Ethylguanine.

Experimental Protocols

The gold standard for the quantification of this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods for urinary N7-ethylguanine analysis.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To isolate and concentrate N7-ethylguanine from the urine matrix.

  • Internal Standard: An isotopically labeled internal standard, such as [¹⁵N₅]-N7-ethylguanine, is added to the urine sample to account for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.

  • Procedure:

    • Thaw frozen urine samples at room temperature and centrifuge to remove particulate matter.

    • Add a known amount of the internal standard solution to an aliquot of the urine sample.

    • Dilute the urine mixture with deionized water.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

    • Load the diluted urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove hydrophilic interferences.

    • Elute the analyte and internal standard from the cartridge with a higher percentage of methanol.

    • Dry the eluate under vacuum.

    • Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate N7-ethylguanine from other components in the extract and to detect and quantify it with high specificity and sensitivity.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient elution is employed using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve good separation of N7-ethylguanine from potential interferences.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both N7-ethylguanine and its isotopically labeled internal standard. For N7-ethylguanine, a common transition is m/z 180.1 -> m/z 152.1, corresponding to the protonated molecule and the subsequent loss of ethene.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in urine samples.

G Sample_Collection Urine Sample Collection Spiking Addition of [15N5]-N7-Ethylguanine (Internal Standard) Sample_Collection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution_Drying Elution and Evaporation SPE->Elution_Drying Reconstitution Reconstitution in Mobile Phase Elution_Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Quantification Data Analysis and Quantification LC_MSMS->Quantification

Workflow for urinary N7-Ethylguanine analysis.

Conclusion

This compound, in the form of N7-ethylguanine, is a well-established and reliable biomarker for assessing human exposure to ethylating agents, particularly those found in tobacco smoke. Its presence in biological samples is indicative of DNA damage that, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis. The analytical methods for its detection, primarily LC-MS/MS, are highly sensitive and specific, allowing for the accurate quantification of this adduct even at low levels of exposure. For researchers and professionals in drug development, understanding the formation, repair, and detection of this compound is crucial for evaluating the genotoxic potential of various compounds and for developing strategies to mitigate the harmful effects of environmental carcinogens.

References

Theoretical Exploration of 9-Ethylguanine's Electronic Frontier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of 9-Ethylguanine, a crucial analogue for the DNA base guanine (B1146940). By leveraging high-level quantum chemical calculations, this document elucidates the molecule's excited-state dynamics, spectroscopic properties, and overall electronic behavior. The insights presented are vital for understanding photo-induced processes in DNA and for the rational design of novel therapeutics targeting nucleic acids. This guide will heavily reference theoretical studies on 9-methylguanine (B1436491), a closely related and extensively studied model system whose electronic properties are analogous to those of this compound due to the minimal electronic influence of the alkyl substituent on the guanine chromophore.

Core Electronic Properties and Excited States

Theoretical investigations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in characterizing the electronically excited states of guanine derivatives. These studies are crucial for interpreting experimental UV-Vis absorption spectra and understanding the photophysical pathways that lead to the dissipation of energy after UV irradiation, a key aspect of DNA photostability.

The electronic spectrum of 9-alkylguanine is characterized by two primary low-lying singlet excited states arising from π→π* and n→π* transitions. The π→π* transition is typically the brightest state (highest oscillator strength) and corresponds to the main absorption band observed experimentally. The n→π* state is a dark or weakly absorbing state that is often implicated as an intermediate in the deactivation pathways of the excited state.[1][2]

Molecular dynamics simulations, including ab initio molecular dynamics (AIMD) and path-integral AIMD, have been employed to account for the influence of the aqueous environment and nuclear quantum effects on the electronic structure and absorption spectra of 9-methylguanine.[3][4] These studies reveal that conformational sampling and hydrogen bonding interactions with solvent molecules can lead to significant broadening and a red shift (a shift to lower energy) of the absorption spectrum, bringing theoretical predictions into closer agreement with experimental observations.[3]

Furthermore, the protonation state of the guanine moiety significantly alters its electronic properties and reactivity. Computational studies on 9-methylguanine have explored how protonation and deprotonation affect its interaction with reactive oxygen species like singlet O2, revealing different reaction pathways and intermediates. This is particularly relevant for understanding oxidative damage to DNA.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data from theoretical studies on 9-methylguanine, which serves as a reliable model for this compound. These values are critical for benchmarking theoretical methods and for understanding the nature of the electronic transitions.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for 9-Methylguanine

StateTransition TypeExcitation Energy (eV)Oscillator Strength (f)
S1n→π~4.0 - 4.5~0.000
S2π→π~4.7 - 5.1~0.1 - 0.2
S3π→π~5.1 - 5.5~0.2 - 0.3
S4π→π~6.0 - 6.5~0.4 - 0.6

Note: The values presented are approximate ranges derived from various TD-DFT studies on 9-methylguanine and are intended to be representative. The exact values depend on the level of theory, basis set, and solvent model used.

Table 2: Key Molecular Orbitals Involved in Electronic Transitions

Molecular OrbitalDescriptionTypical Energy (a.u.)
HOMOHighest Occupied Molecular Orbital (π character)-0.22 to -0.25
HOMO-1(π character)-0.28 to -0.31
LUMOLowest Unoccupied Molecular Orbital (π* character)-0.01 to 0.02
LUMO+1(π* character)0.04 to 0.07

Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. These orbitals are the primary contributors to the low-energy electronic transitions.

Methodologies and Protocols

The theoretical data presented in this guide are derived from a consistent set of computational chemistry protocols. Understanding these methods is essential for reproducing the results and for designing future computational studies.

Ground State Geometry Optimization

The first step in any theoretical study of electronic structure is to determine the equilibrium geometry of the molecule. This is typically achieved using Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-31G(d,p) or larger Pople-style basis sets, or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly employed to provide a flexible description of the electron distribution.

  • Solvation Model: To simulate the effect of an aqueous environment, an implicit solvent model such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) is often used.

Excited State Calculations

Once the ground state geometry is optimized, the electronic excited states are calculated. Time-Dependent DFT (TD-DFT) is the most common method for this purpose in the context of medium to large molecules.

  • Method: TD-DFT calculations are performed on the optimized ground-state geometry to obtain vertical excitation energies and oscillator strengths.

  • Number of States: Typically, the lowest 5-10 singlet excited states are calculated to ensure coverage of the relevant UV-Vis spectral region.

  • Analysis: The character of each excited state (e.g., n→π* or π→π*) is determined by examining the molecular orbitals involved in the transition.

Advanced Protocols: Incorporating Dynamics and Environment

For a more realistic description of the UV-Vis spectrum, more advanced techniques can be employed:

  • Ab Initio Molecular Dynamics (AIMD): This method involves propagating the molecule's trajectory over time using forces calculated from quantum mechanics at each step. Snapshots from this trajectory can then be used for subsequent TD-DFT calculations to generate a broadened spectrum that accounts for thermal motion.

  • Path-Integral AIMD (PI-AIMD): This is a more sophisticated technique that also incorporates nuclear quantum effects, such as zero-point energy and tunneling, which can be important for hydrogen bonding and vibrational modes.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the theoretical protocols used to study the electronic structure of this compound.

Computational_Workflow_for_Electronic_Properties cluster_ground_state Ground State Calculation cluster_excited_state Excited State Analysis cluster_advanced Advanced Methods (Optional) start Define Molecular Structure (9-EtG) opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->opt freq Frequency Analysis opt->freq Verify Minimum Energy tddft Vertical Excitation Calculation (TD-DFT) freq->tddft Optimized Geometry md Molecular Dynamics (AIMD / PI-AIMD) freq->md Optimized Geometry spectrum Simulate UV-Vis Spectrum tddft->spectrum analysis Analyze MOs and Transition Character tddft->analysis snapshots Extract Snapshots md->snapshots md_tddft TD-DFT on Snapshots snapshots->md_tddft avg_spectrum Averaged Spectrum md_tddft->avg_spectrum avg_spectrum->spectrum Refined Spectrum Logical_Relationship_of_Properties cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Calculated Properties structure Molecular Structure dft DFT structure->dft tddft TD-DFT dft->tddft geom Optimized Geometry dft->geom orbitals Molecular Orbitals (HOMO, LUMO) dft->orbitals energies Excitation Energies tddft->energies osc_strength Oscillator Strengths tddft->osc_strength spectrum UV-Vis Spectrum energies->spectrum osc_strength->spectrum

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 9-Ethylguanine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethylguanine (9-EtG) is a DNA adduct formed from the covalent bonding of an ethyl group to the N9 position of guanine (B1146940). The formation of such adducts can result from exposure to ethylating agents, which are present in various environmental pollutants and are also used as chemotherapeutic agents. The presence and quantification of this compound in urine can serve as a non-invasive biomarker for assessing exposure to these agents and for monitoring the efficacy of certain cancer therapies. These application notes provide detailed protocols for the sensitive and specific detection of this compound in human urine using modern analytical techniques.

Biological Pathway: Formation and Excretion of this compound

Exposure to ethylating agents, either from environmental sources or pharmaceutical compounds, can lead to the alkylation of DNA. These agents introduce ethyl groups at various nucleophilic sites on the DNA bases. While the N7 position of guanine is the most frequent site of alkylation, other positions, including O6 and N9, are also susceptible. The resulting this compound adduct can distort the DNA helix, potentially leading to mutations if not repaired.

Cellular DNA repair mechanisms, such as base excision repair (BER), recognize and excise these damaged bases. The excised this compound is then released into the bloodstream and subsequently excreted in the urine. The quantification of urinary this compound can thus provide an indirect measure of DNA damage and repair.

DNA_Alkylation_and_Excretion cluster_0 Cellular Environment cluster_1 Systemic Circulation & Excretion Ethylating_Agent Ethylating Agent (e.g., from pollutants, drugs) DNA Cellular DNA Ethylating_Agent->DNA Alkylation Alkylated_DNA DNA with This compound Adduct DNA_Repair Base Excision Repair (BER) Alkylated_DNA->DNA_Repair Recognition & Excision Excreted_9EtG This compound DNA_Repair->Excreted_9EtG Release Bloodstream Bloodstream Excreted_9EtG->Bloodstream Kidney Kidney Bloodstream->Kidney Filtration Urine Urine Kidney->Urine Excretion

Figure 1. Formation and excretion pathway of this compound.

Analytical Methods

The primary analytical method for the quantification of this compound and other alkylated nucleobases in urine is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for detecting the typically low concentrations of these biomarkers in complex biological matrices. While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed, they often require more extensive sample preparation and may lack the sensitivity of LC-MS/MS.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound in urine, the following table summarizes quantitative parameters for the closely related and more frequently studied N7-alkylguanines. This data is provided to give an expected range of performance for a well-developed LC-MS/MS method for this compound.

AnalyteMethodSample PreparationLODLOQLinearity (r²)Reference
N7-EthylguanineLC-MS/MSOnline SPE0.59 pg/mLNot Reported>0.99[1][2][3]
N7-MethylguanineLC-MS/MSOnline SPE8.0 pg/mLNot Reported>0.99[4]
N7-EthylguanineLC-MS/MSOffline SPE0.17 fmol0.56 fmol>0.99[5]

Disclaimer: The data presented above is for N7-alkylguanines and should be used as a reference for expected performance. Method validation for this compound is required to establish specific quantitative parameters.

Experimental Protocols

Two primary protocols are presented for the analysis of this compound in urine by LC-MS/MS:

  • Protocol 1: Direct Analysis using HILIC-MS/MS. This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.

  • Protocol 2: Analysis following Solid-Phase Extraction (SPE). This protocol involves a sample cleanup and concentration step, which can improve sensitivity and reduce matrix effects, making it ideal for detecting very low concentrations of this compound.

Protocol 1: Direct Analysis of this compound in Urine using HILIC-MS/MS

This protocol is adapted from a method for the analysis of methylated nucleosides and nucleobases in urine and is expected to be suitable for this compound with appropriate optimization.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free) for calibration standards and quality controls

2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any precipitates.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of acetonitrile containing the internal standard (e.g., at 10 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

HILIC_Workflow Urine_Sample 1. Urine Sample (50 µL) Dilution 2. Add Acetonitrile with IS (450 µL) Urine_Sample->Dilution Vortex 3. Vortex Dilution->Vortex Centrifuge_1 4. Centrifuge (Protein Crash) Vortex->Centrifuge_1 Supernatant 5. Transfer Supernatant Centrifuge_1->Supernatant LCMS 6. HILIC-MS/MS Analysis Supernatant->LCMS

Figure 2. Workflow for direct HILIC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system capable of high-pressure gradients.

  • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive ion mode.

  • MRM Transitions (to be optimized):

    • This compound: m/z 180 -> 152 (quantifier), m/z 180 -> 135 (qualifier)

    • This compound-d5 (IS): m/z 185 -> 157

4. Data Analysis

  • Quantify this compound using the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using fortified urine samples.

  • Normalize results to urinary creatinine (B1669602) concentration to account for dilution effects.

Protocol 2: Analysis of this compound in Urine using SPE and LC-MS/MS

This protocol is a generalized procedure based on methods for other alkylated purines and will require optimization for this compound.

1. Materials and Reagents

2. Sample Preparation (SPE)

  • Thaw and centrifuge urine samples as described in Protocol 1.

  • To 1 mL of urine supernatant, add 10 µL of internal standard solution.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of ultrapure water.

  • Sample Loading:

    • Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove interfering substances.

    • Wash with 2 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow Urine_IS 1. Urine with IS (1 mL) Condition_SPE 2. Condition SPE Cartridge Load_Sample 3. Load Sample Condition_SPE->Load_Sample Wash_SPE 4. Wash Cartridge Load_Sample->Wash_SPE Elute 5. Elute Analyte Wash_SPE->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS

Figure 3. Workflow for SPE-based LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient should be developed to separate this compound from other urine components. A typical starting point would be a linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer and MRM Transitions: Same as Protocol 1.

4. Data Analysis

  • Same as Protocol 1.

Conclusion

The analytical methods described provide a framework for the reliable quantification of this compound in urine. The choice between a direct analysis method and one involving sample preparation will depend on the required sensitivity and the available instrumentation. Both methods, when properly validated, can serve as valuable tools in clinical and research settings for monitoring exposure to ethylating agents and for advancing our understanding of DNA damage and repair.

References

LC-MS/MS analysis of 9-Ethylguanine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Sensitive Quantification of 9-Ethylguanine in Biological Samples using LC-MS/MS (B15284909)

Introduction

This compound (9-EtG) is a DNA adduct formed from the exposure of guanine (B1146940) to ethylating agents. These agents can originate from various environmental and dietary sources, as well as from tobacco smoke.[1][2] The presence and quantity of 9-EtG in biological samples can serve as a crucial biomarker for assessing DNA damage and the associated cancer risk. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the accurate quantification of DNA adducts like 9-EtG at very low concentrations in complex biological matrices.[1][3] This application note provides a detailed protocol for the analysis of this compound in biological samples using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Overall Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves sample collection, extraction of the analyte, separation by liquid chromatography, and detection by tandem mass spectrometry.

Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Tissue DNA) InternalStandard Spike with 15N5-9-EtG Internal Standard Sample->InternalStandard Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) InternalStandard->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (Reversed-Phase Separation) Concentration->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for removing matrix interferences and concentrating the analyte of interest.[4] The use of a stable isotope-labeled internal standard, such as ¹⁵N₅-9-EtG, is highly recommended to correct for any analyte loss during sample preparation and analysis. The following is a general protocol that can be adapted for various biological matrices like urine or DNA hydrolysates.

Sample Preparation Workflow Start Start: Biological Sample Spike Spike with ¹⁵N₅-9-EtG Internal Standard Start->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Condition 1. Condition SPE Cartridge SPE->Condition Load 2. Load Sample Condition->Load Wash 3. Wash to Remove Impurities Load->Wash Elute 4. Elute 9-EtG Wash->Elute Evaporate Evaporate Eluate to Dryness (e.g., Nitrogen Blowdown) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute End Ready for LC-MS/MS Injection Reconstitute->End

Caption: Detailed workflow for sample preparation using Solid Phase Extraction.

Protocol for Solid Phase Extraction (SPE) of Urine:

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • Internal Standard Spiking: To a 1 mL aliquot of the urine sample, add a known amount of ¹⁵N₅-9-EtG internal standard solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (B129727) and then water through it.

  • Sample Loading: Load the pre-treated and spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol) to remove hydrophilic interferences.

  • Elution: Elute the this compound and the internal standard from the cartridge using a stronger organic solvent containing a small percentage of acid (e.g., 5% formic acid in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% methanol with 20 mM ammonium (B1175870) acetate). The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The reconstituted sample is analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Autosampler Autosampler Injection Column Reversed-Phase C18 Column Autosampler->Column Gradient Gradient Elution Column->Gradient IonSource Electrospray Ionization (ESI+) Gradient->IonSource Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow of the LC-MS/MS analysis for this compound detection.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Purospher STAR RP-18 (55 x 4 mm i.d., 3 µm) or equivalent
Mobile Phase A 5% methanol with 20 mM ammonium acetate
Mobile Phase B 95% methanol with 0.1% formic acid
Flow Rate 600 µL/min
Injection Volume 20 µL
Gradient 0-2.5 min: 0% B; 2.5-4.0 min: 40% B; 4.0-4.1 min: 100% B; 4.1-5.0 min: 100% B; 5.0-5.1 min: 0% B; 5.1-8.0 min: 0% B

Mass Spectrometry (MS/MS) Conditions:

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and specificity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 180 for 9-EtG; m/z 185 for ¹⁵N₅-9-EtG
Product Ion (Q3) m/z 152 for 9-EtG; m/z 157 for ¹⁵N₅-9-EtG
Collision Energy 25 eV
Dwell Time 150 ms for analyte; 100 ms for internal standard

Quantitative Data Summary

The method should be validated to ensure its accuracy, precision, and reliability. Key validation parameters from published studies are summarized below.

ParameterValueReference
Limit of Detection (LOD) 0.59 pg/mL (on-column)
Limit of Quantification (LOQ) 1.0 pg/mL (on-column)
Linearity (r²) > 0.999
Intra-day Precision (%CV) < 20% at LOQ
Inter-day Precision (%CV) < 20% at LOQ
Accuracy Within 20% at LOQ

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, combined with the high sensitivity and specificity of the tandem mass spectrometry, allow for reliable measurement of this important DNA adduct. This method is well-suited for applications in molecular epidemiology, toxicology, and clinical research to assess exposure to ethylating agents and understand their biological consequences.

References

Application Notes and Protocols for the Laboratory Synthesis of 9-Ethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 9-Ethylguanine, a modified purine (B94841) base of interest in various biomedical research fields, including virology and oncology. The protocol herein details a reliable two-step synthetic route commencing from the commercially available starting material, 2-amino-6-chloropurine (B14584). The methodology is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry. This guide includes a summary of quantitative data, a detailed experimental protocol, and a workflow visualization to ensure clarity and reproducibility.

Introduction

This compound is an N9-alkylated derivative of the natural purine base guanine. Alkylated purines are a significant class of compounds in medicinal chemistry and chemical biology. They are often utilized as probes to study DNA alkylation damage and repair mechanisms, and some have demonstrated potential as antiviral or anticancer agents. The ethyl group at the N9 position modifies the molecule's electronic and steric properties, which can influence its interaction with biological macromolecules. The synthesis of this compound is a fundamental procedure for researchers requiring this compound for their studies. The following protocol offers a robust method for its preparation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: N9-EthylationStep 2: Acid HydrolysisFinal Product: this compound
Product 2-Amino-6-chloro-9-ethylpurineThis compoundThis compound
Molecular Formula C₇H₈ClN₅C₇H₉N₅OC₇H₉N₅O
Molecular Weight 197.62 g/mol 179.18 g/mol 179.18 g/mol
Expected Yield ~85-95%~90-98%-
Appearance White to off-white solidWhite crystalline solidWhite crystalline solid
Melting Point Not available>300 °C[1]>300 °C[1]
Solubility Soluble in DMF, DMSOSoluble in acidic aqueous solutions, DMSO[1]Soluble in acidic aqueous solutions, DMSO[1]

Experimental Protocols

This synthesis is performed in two main steps: the N9-ethylation of 2-amino-6-chloropurine, followed by the hydrolysis of the 6-chloro substituent to yield this compound.

Step 1: Synthesis of 2-Amino-6-chloro-9-ethylpurine

This step focuses on the regioselective alkylation of the N9 position of the purine ring.

Materials:

  • 2-amino-6-chloropurine

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-chloropurine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield 2-amino-6-chloro-9-ethylpurine as a solid.

Step 2: Synthesis of this compound

This step involves the conversion of the 6-chloro group of the intermediate to the 6-oxo group of the final product.

Materials:

  • 2-Amino-6-chloro-9-ethylpurine

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

Equipment:

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • pH meter or pH paper

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a round-bottom flask, suspend the 2-amino-6-chloro-9-ethylpurine (1.0 eq) in 1 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the solution in an ice bath.

  • Neutralize the solution by the slow addition of 1 M sodium hydroxide solution until a precipitate forms and the pH is approximately 7.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain pure this compound.

Characterization

The final product, this compound, can be characterized by standard analytical techniques:

  • Melting Point: As noted in the table, the melting point is expected to be above 300 °C.[1]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~10.6 (s, 1H, N1-H), ~7.7 (s, 1H, C8-H), ~6.5 (s, 2H, NH₂), 3.9-4.1 (q, 2H, CH₂), 1.2-1.4 (t, 3H, CH₃).

  • Mass Spectrometry: To confirm the molecular weight (179.18 g/mol ).

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow B 2. Add K₂CO₃ and stir C 3. Add Ethyl Iodide B->C D 4. Heat at 60-70°C for 4-6h C->D E 5. Work-up: Aqueous extraction with EtOAc D->E F 6. Purification: Column Chromatography/Recrystallization E->F G Product 1: 2-Amino-6-chloro-9-ethylpurine F->G H 7. Suspend Product 1 in 1 M HCl G->H I 8. Reflux at 100°C for 2-4h H->I J 9. Cool and Neutralize with NaOH I->J K 10. Filter and wash precipitate J->K L Final Product: This compound K->L A A A->B

Caption: Workflow for the two-step synthesis of this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. The user is responsible for consulting relevant safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for the Use of 9-Ethylguanine as a Mass Spectrometry Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethylguanine is a crucial reference compound and internal standard for the quantitative analysis of DNA adducts, particularly N7-ethylguanine (N7-EtG), using mass spectrometry (MS). DNA adducts are modifications to DNA that can result from exposure to carcinogens and mutagens, and their accurate quantification is vital in toxicology studies, cancer research, and drug development.[1][2] this compound's structural similarity to N7-EtG makes it an ideal internal standard to compensate for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative assays.[3][4] These application notes provide detailed protocols for the use of this compound as a standard in LC-MS/MS workflows for the analysis of ethylated DNA adducts.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉N₅O
Molecular Weight 179.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and aqueous solutions with adjusted pH

Application: Quantification of N7-Ethylguanine in DNA

This protocol outlines the use of this compound as an internal standard for the quantification of N7-EtG in DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Overview

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis DNA_Extraction DNA Extraction from tissue/cells Spiking Spiking with This compound (IS) DNA_Extraction->Spiking Hydrolysis Neutral Thermal Hydrolysis Spiking->Hydrolysis Purification Solid-Phase Extraction (SPE) Hydrolysis->Purification LC_Separation LC Separation Purification->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

General workflow for N7-EtG quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • N7-Ethylguanine (Analytical Standard)

  • DNA Extraction Kit (e.g., Qiagen DNeasy)

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

Protocol 1: Sample Preparation
  • DNA Extraction: Isolate genomic DNA from tissue or cell samples using a commercial DNA extraction kit according to the manufacturer's protocol.[4] Assess DNA purity and concentration using UV-Vis spectrophotometry.

  • Internal Standard Spiking: To a known amount of DNA (e.g., 10-50 µg), add a precise amount of this compound internal standard solution. The amount of internal standard should be chosen to be within the linear range of the assay.

  • Neutral Thermal Hydrolysis: Add LC-MS grade water to the DNA sample to a final volume of 200 µL. Heat the sample at 100°C for 30 minutes to selectively cleave the glycosidic bond of N7-alkylated purines, releasing N7-EtG and this compound.

  • Purification:

    • Cool the sample on ice and centrifuge to pellet any precipitate.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analytes with an appropriate solvent (e.g., 50% methanol).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of Mobile Phase B (e.g., 2%), hold for 1-2 minutes, then ramp to a higher percentage (e.g., 50-80%) over 5-10 minutes to elute the analytes. Re-equilibrate the column before the next injection.
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Mass Spectrometry Parameters:

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions N7-Ethylguanine: m/z 180.1 → 152.1This compound (IS): m/z 180.1 → 152.1 (Note: Chromatographic separation is essential) or use a stable isotope-labeled internal standard if available. A more appropriate non-isotopically labeled internal standard would be structurally similar but with a different mass, for example, N7-Propylguanine. When using this compound as a surrogate standard for N7-Ethylguanine, baseline chromatographic separation is critical.
Collision Energy Optimize for the specific instrument and analytes.
Source Temperature 500 - 550 °C
IonSpray Voltage 4500 - 5500 V

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of N7-EtG using an internal standard method. These values are illustrative and should be determined for each specific assay and instrument.

ParameterTypical ValueReference
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 fmol on column
Limit of Quantification (LOQ) 0.5 - 5 fmol on column
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathway and Logical Relationships

The formation of N7-ethylguanine is a key event in the pathway of DNA damage induced by ethylating agents. The quantification of this adduct is a direct measure of the extent of this damage.

signaling_pathway Exposure Exposure to Ethylating Agents DNA_Damage DNA Ethylation Exposure->DNA_Damage N7_EtG Formation of N7-Ethylguanine Adduct DNA_Damage->N7_EtG Repair DNA Repair Mechanisms N7_EtG->Repair Quantification Quantification using This compound as IS N7_EtG->Quantification Excretion Excretion in Urine (as N7-EtG) Repair->Excretion Depurination Biomarker Biomarker of Exposure & Damage Quantification->Biomarker

Pathway from exposure to biomarker quantification.

Conclusion

This compound serves as a reliable and effective internal standard for the quantification of N7-ethylguanine in biological samples by LC-MS/MS. The protocols and data presented here provide a comprehensive guide for researchers in establishing and validating robust analytical methods for DNA adduct analysis. The accurate measurement of these adducts is critical for understanding the mechanisms of carcinogenesis and for the safety assessment of new chemical entities.

References

Application Notes and Protocols: Investigating 9-Ethylguanine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, peer-reviewed evidence for the application of 9-Ethylguanine as a significant therapeutic agent or well-characterized research tool in oncology is limited. The following application notes are based on the chemical nature of this compound as a purine (B94841) analog and propose a hypothetical framework for its investigation as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a validated target in cancer therapy.[1][2][3][4] The protocols and data presented are representative and intended to serve as a template for such an investigation.

Introduction and Rationale

This compound is a synthetic derivative of the purine base guanine (B1146940). While guanine analogs like 6-thioguanine (B1684491) are established chemotherapeutics, the ethyl substitution at the N9 position of the purine ring in this compound presents a unique chemical structure. This modification makes it a candidate for investigation as a competitive inhibitor of ATP-binding enzymes, such as kinases, which are critical regulators of cell growth and proliferation.[]

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are often deregulated in cancer. Specifically, CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating transcription by phosphorylating RNA Polymerase II. The survival of many cancer cells is dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the downregulation of these survival proteins, thereby inducing apoptosis in cancer cells. Given that many known CDK inhibitors are purine derivatives that compete with ATP for the kinase's binding pocket, it is plausible to hypothesize that this compound could exhibit inhibitory activity against CDK9.

It is important to distinguish This compound from O6-ethylguanine . The latter is a DNA adduct formed by the action of ethylating carcinogens and is a substrate for DNA repair enzymes; it is not an enzyme inhibitor in the same context.

The following sections provide a hypothetical framework for testing this compound's potential as a CDK9 inhibitor.

cluster_0 Rationale for Investigation A This compound is a Purine Analog B Many Kinase Inhibitors are Purine Analogs A->B Structural Similarity D Hypothesis: This compound may inhibit cancer-relevant kinases B->D C Kinases are Validated Cancer Targets C->D F Proposed Investigation: Test this compound as a CDK9 Inhibitor D->F E CDK9 is a key transcriptional kinase and cancer target E->F Specific Target Selection

Figure 1: Rationale for investigating this compound as a kinase inhibitor.

Hypothetical Signaling Pathway: CDK9 Inhibition

CDK9, in complex with its regulatory partner Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This action releases RNAPII from promoter-proximal pausing, allowing for transcriptional elongation of target genes. In many cancers, these target genes include critical anti-apoptotic proteins such as Mcl-1 and XIAP. By inhibiting CDK9, a compound like this compound would prevent RNAPII phosphorylation, leading to a termination of transcription for these key survival genes. The subsequent depletion of anti-apoptotic proteins can trigger the intrinsic apoptotic pathway, leading to cancer cell death.

cluster_pathway CDK9 Signaling Pathway & Point of Inhibition CDK9_CyclinT CDK9 / Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (Paused) CDK9_CyclinT->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Elongating) RNAPII->pRNAPII mRNA mRNA Transcription (e.g., Mcl-1) pRNAPII->mRNA Elongates DNA DNA Template DNA->RNAPII Binds to Promoter AntiApoptotic Anti-Apoptotic Proteins (Mcl-1, XIAP) mRNA->AntiApoptotic Translates to Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CDK9_CyclinT Inhibits

Figure 2: The CDK9 signaling pathway and the hypothetical inhibitory action of this compound.

Quantitative Data (Illustrative)

The following table presents illustrative data on the hypothetical inhibitory activity of this compound against CDK9 and its cytotoxic effect on various cancer cell lines. This data is not based on published results and serves only as an example of how experimental findings would be presented.

CompoundTargetAssay TypeIC50 (nM)Cell LineCell Viability GI50 (µM)Notes
This compound CDK9/Cyclin T1Kinase Assay150MV-4-11 (AML)0.5High dependence on transcriptional regulation.
MOLM-13 (AML)0.8
HCT116 (Colon)5.2Moderate activity.
A549 (Lung)> 50Potential resistance.
Flavopiridol Pan-CDKKinase Assay3 (CDK9)MV-4-11 (AML)0.05Reference pan-CDK inhibitor.
DMSO --> 100,000All> 100Vehicle Control.

Experimental Protocols

Protocol 1: In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant CDK9/Cyclin T1 enzyme.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • CDK9 substrate peptide (e.g., a peptide derived from the RNAPII CTD)

  • ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound, dissolved in DMSO to a 10 mM stock

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of diluted this compound or DMSO (vehicle control).

    • 10 µL of substrate peptide/kinase buffer solution.

    • 10 µL of CDK9/Cyclin T1 enzyme in kinase buffer.

  • Initiation: Pre-incubate the plate at room temperature for 10 minutes. Initiate the kinase reaction by adding 10 µL of ATP solution (containing a tracer amount of [γ-³²P]ATP if using radiometric detection) to each well. The final ATP concentration should be close to its Km value for CDK9.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Detection (ADP-Glo™ Method):

    • Add 25 µL of ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Workflow: In Vitro Kinase Assay start Start prep_compound Prepare Serial Dilution of this compound start->prep_compound add_reagents Add Compound, Enzyme (CDK9), and Substrate to Plate prep_compound->add_reagents pre_incubate Pre-incubate (10 min) add_reagents->pre_incubate initiate Initiate Reaction with ATP pre_incubate->initiate incubate Incubate at 30°C (60 min) initiate->incubate terminate Terminate Reaction & Deplete ATP incubate->terminate detect Add Detection Reagent & Measure Signal terminate->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end

Figure 3: Experimental workflow for an in vitro CDK9 kinase inhibition assay.
Protocol 2: Cell Viability (GI50) Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines to determine the concentration that causes 50% growth inhibition (GI50).

Materials:

  • Cancer cell lines (e.g., MV-4-11, HCT116)

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Resazurin-based reagent (e.g., CellTiter-Blue®, Promega) or Sulforhodamine B (SRB)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control (DMSO).

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) for 72 hours.

  • Viability Measurement (Resazurin Method):

    • Add 20 µL of Resazurin reagent to each well.

    • Incubate for 2-4 hours until a color change is observed.

    • Measure fluorescence with a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (medium only).

    • Calculate the percent growth inhibition for each concentration relative to the vehicle-treated cells.

    • Plot the percent growth inhibition against the log of the compound concentration and use non-linear regression to calculate the GI50 value.

Conclusion and Future Directions

These application notes provide a hypothetical but scientifically rigorous framework for the initial investigation of this compound in cancer research, focusing on its potential as a CDK9 inhibitor. While direct evidence is currently lacking, its structural similarity to known kinase inhibitors warrants exploration. Should initial screens prove promising, further studies would be necessary, including kinase selectivity profiling, confirmation of on-target effects in cells (e.g., by measuring phosphorylation of RNAPII), and in vivo efficacy studies in animal models of cancer. This systematic approach would be essential to validate whether this compound or its derivatives hold therapeutic potential.

References

Application Notes and Protocols for the Structural Elucidation of 9-Ethylguanine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including modified nucleobases such as 9-Ethylguanine. As a derivative of the purine (B94841) guanine (B1146940), this compound is of significant interest in medicinal chemistry and drug development due to its potential role as a constituent of various therapeutic agents. Accurate structural confirmation is paramount for understanding its biological activity and for quality control in synthetic processes.

This document provides a detailed guide to the application of NMR spectroscopy for the structural characterization of this compound. It includes protocols for sample preparation, data acquisition using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data interpretation.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-87.8 - 8.2Singlet-
NH₂6.3 - 6.7Broad Singlet-
N1-H10.5 - 11.0Broad Singlet-
N9-CH₂3.9 - 4.2Quartet~7.3
N9-CH₂-CH₃1.2 - 1.5Triplet~7.3

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6156 - 158
C-2153 - 155
C-4150 - 152
C-8135 - 137
C-5116 - 118
N9-CH₂40 - 43
N9-CH₂-CH₃14 - 16

Experimental Protocols

The following are detailed protocols for the acquisition of NMR data for this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound due to its high polarity and ability to dissolve the compound. It also contains exchangeable protons which can be useful for identifying the NH and NH₂ protons.

  • Concentration: Prepare a solution by dissolving 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C can also be used for referencing.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200 ppm (centered around 100 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

2D NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This is particularly useful for confirming the connectivity of the ethyl group protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This experiment will definitively link each proton to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is essential for assigning the quaternary carbons and confirming the overall connectivity of the molecule.

Standard pulse programs and parameters provided by the spectrometer manufacturer for these experiments are generally suitable.

Visualization of Methodologies

Structure of this compound

G Structure of this compound cluster_guanine Guanine Core cluster_ethyl Ethyl Group C2 N3 C2->N3 N2 C2->N2 C4 C5 C4->C5 N9 C4->N9 C6 C5->C6 N1 C6->N1 O6 C6->O6 C8 N7 C8->N7 N1->C2 N3->C4 N7->C5 N9->C8 C1_prime N9->C1_prime C2_prime C1_prime->C2_prime

Caption: Molecular structure of this compound.

NMR Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow SamplePrep Sample Preparation (this compound in DMSO-d6) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->TwoD_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing TwoD_NMR->DataProcessing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) DataProcessing->C13_Analysis TwoD_Analysis 2D Spectra Analysis (Cross-peak Correlation) DataProcessing->TwoD_Analysis Assignment Signal Assignment (Correlate spectra to structure) H1_Analysis->Assignment C13_Analysis->Assignment TwoD_Analysis->Assignment Structure_Elucidation Final Structure Confirmation Assignment->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

In Vitro Cytotoxicity of 9-Ethylguanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine (B1146940) analogs are a class of compounds extensively studied for their potential as anticancer and antiviral agents. Their mechanism of action often involves interference with DNA replication and repair, leading to cytotoxicity in rapidly dividing cells. 9-Ethylguanine is a synthetic guanine derivative. While specific in vitro cytotoxicity data for this compound is not extensively available in the public domain, this document provides a comprehensive guide to the methodologies and expected outcomes for assessing its cytotoxic effects. The protocols and data presented are based on studies of closely related guanine analogs, such as O⁶-methylguanine, which are known to induce DNA damage, cell cycle arrest, and apoptosis. These application notes will guide researchers in designing and executing experiments to evaluate the cytotoxic potential of this compound and similar compounds.

Data Presentation: Cytotoxicity of Guanine Analogs

The following tables summarize representative quantitative data for the cytotoxic effects of O⁶-methylguanine, a well-studied guanine analog. This data can serve as a benchmark when evaluating the potency of this compound.

Table 1: IC₅₀ Values of O⁶-methylguanine in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Assay
HT29Colorectal Carcinoma~100-1000 µM (for related weak AGT inactivators)Not SpecifiedAGT Inactivation Assay
Colo205Colorectal CarcinomaPotentiation of TemozolomideNot SpecifiedCytotoxicity Assay

Table 2: Apoptosis Induction by O⁶-methylguanine

Cell LineTreatment% Apoptotic Cells (Late Stage)Time Point (h)Method
MGMT-deficient cellsMethylating agentSignificant increase>48Annexin V/PI Staining
T98GTemozolomide (forms O⁶-methylguanine)9.16%Not SpecifiedAnnexin V/PI Staining
T98GTemozolomide + Quercetin11%Not SpecifiedAnnexin V/PI Staining

Table 3: Cell Cycle Arrest Induced by O⁶-methylguanine

Cell LineTreatmentCell Cycle Phase ArrestTime Point (h)Method
MGMT-deficient cellsMethylating agentS-phase and G2/MPost-treatmentFlow Cytometry (PI Staining)[1]
HeLaQuinolone derivative (induces DNA damage)S and G2/MNot SpecifiedFlow Cytometry (PI Staining)[2]
AGSNatural Product (CKBM)G2/MNot SpecifiedFlow Cytometry (PI Staining)[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • 96-well plates

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway for Guanine Analog-Induced Apoptosis

This compound This compound DNA_Damage DNA Damage (Alkylation) This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by DNA damage.

Experimental Workflow for Cytotoxicity Assessment

cluster_0 Phase 1: Cell Viability cluster_1 Phase 2: Mechanism of Action Seed_Cells_96 Seed Cells (96-well) Treat_9EG_Viability Treat with this compound (Dose-Response) Seed_Cells_96->Treat_9EG_Viability Incubate_Viability Incubate (24-72h) Treat_9EG_Viability->Incubate_Viability MTT_Assay Perform MTT Assay Incubate_Viability->MTT_Assay Calculate_IC50 Calculate IC50 MTT_Assay->Calculate_IC50 Seed_Cells_6 Seed Cells (6-well) Treat_9EG_Mechanism Treat with this compound (IC50 concentrations) Seed_Cells_6->Treat_9EG_Mechanism Incubate_Mechanism Incubate (24-48h) Treat_9EG_Mechanism->Incubate_Mechanism Harvest_Cells Harvest Cells Incubate_Mechanism->Harvest_Cells Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Harvest_Cells->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Harvest_Cells->Cell_Cycle_Assay Analyze_Flow Analyze by Flow Cytometry Apoptosis_Assay->Analyze_Flow Cell_Cycle_Assay->Analyze_Flow

Caption: Workflow for in vitro cytotoxicity evaluation.

Logical Relationship of Cellular Responses to this compound

Compound This compound Exposure DNA_Interaction Interaction with DNA Compound->DNA_Interaction Cellular_Response Cellular Stress Response DNA_Interaction->Cellular_Response Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Cellular_Response->Apoptosis_Induction Reduced_Viability Decreased Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis_Induction->Reduced_Viability

Caption: Cellular response cascade to this compound.

References

Application Note: Quantification of 9-Ethylguanine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

9-Ethylguanine (9-EtG) is a DNA adduct formed by the covalent attachment of an ethyl group to the N9 position of guanine (B1146940). The formation of such adducts can result from exposure to ethylating agents, which are present in various environmental pollutants and are also used in certain chemotherapeutic regimens. DNA adducts can disrupt the normal cellular processes of replication and transcription, potentially leading to mutagenesis and carcinogenesis if not repaired. Therefore, the accurate quantification of this compound in biological samples is crucial for toxicological studies, biomarker discovery, and in the development of therapeutic agents. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS to quantify this compound. The protocol involves the enzymatic hydrolysis of DNA to release the adducted nucleobases, followed by chromatographic separation using reversed-phase HPLC and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard, such as [¹⁵N₅]-9-Ethylguanine, is recommended for accurate quantification through isotope dilution.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • [¹⁵N₅]-9-Ethylguanine (or other suitable stable isotope-labeled internal standard)

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (from Escherichia coli)

  • Zinc Sulfate (ZnSO₄)

  • Tris-HCl buffer

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid, LC-MS grade

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

Sample Preparation: DNA Extraction and Hydrolysis
  • DNA Extraction: Isolate genomic DNA from the biological matrix of interest (e.g., cultured cells, tissue homogenates, or whole blood) using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • Enzymatic Hydrolysis: a. To 50 µg of DNA, add the internal standard ([¹⁵N₅]-9-Ethylguanine) to a final concentration of 100 fmol. b. Add 10 µL of 100 mM ZnSO₄ and 10 units of Nuclease P1. c. Incubate the mixture at 37°C for 2 hours. d. Add 10 µL of 1 M Tris-HCl (pH 8.0) and 5 units of Alkaline Phosphatase. e. Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the hydrolyzed DNA sample onto the cartridge. c. Wash the cartridge with 1 mL of water to remove salts and other polar impurities. d. Elute the this compound and internal standard with 1 mL of 50% methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: 5-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-11 min: 95-5% B

    • 11-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound180.1152.120
[¹⁵N₅]-9-Ethylguanine185.1157.120

Note: The optimal collision energy should be determined empirically for the specific instrument used.

Data Presentation

The following table provides representative quantitative data for a similar ethylated guanine adduct, 7-Ethylguanine, in human leukocyte DNA from smokers and non-smokers.[1] This data illustrates the expected range of concentrations for DNA adducts and the format for presenting such results.

Sample GroupNMean ± SD (fmol/µmol Guanine)Range (fmol/µmol Guanine)
Smokers3049.6 ± 43.314.6 - 181
Non-smokers3041.3 ± 34.99.64 - 157

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue, Cells, Blood) dna_extraction DNA Extraction sample->dna_extraction dna_quant DNA Quantification dna_extraction->dna_quant hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alk. Phos.) dna_quant->hydrolysis cleanup SPE Cleanup (Optional) hydrolysis->cleanup lc_separation HPLC Separation (C18 Column) cleanup->lc_separation Reconstituted Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

dna_adduct_pathway cluster_exposure Exposure & Damage cluster_repair Cellular Response cluster_outcome Potential Outcomes Ethylating_Agent Ethylating Agent (e.g., Environmental Toxin) DNA Cellular DNA Ethylating_Agent->DNA Alkylation DNA_Adduct This compound DNA Adduct Repair_Enzymes DNA Repair Enzymes (e.g., BER/NER) DNA_Adduct->Repair_Enzymes Recognition DNA_Adduct->Repair_Enzymes Apoptosis Cell Cycle Arrest / Apoptosis DNA_Adduct->Apoptosis Persistent Damage Mutation Mutation DNA_Adduct->Mutation Faulty Replication Repaired_DNA Repaired DNA Repair_Enzymes->Repaired_DNA Excision & Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Formation and fate of this compound DNA adducts.

References

Application Notes and Protocols for the Study of Guanine Alkylation in DNA Damage Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 9-Ethylguanine: Extensive research into the scientific literature on DNA alkylation damage did not yield significant information on the use of this compound as a primary DNA adduct or a standard investigatory tool. The predominant focus of research in this field is on other ethylated guanine (B1146940) derivatives, particularly O6-ethylguanine , as well as N7-ethylguanine and N2-ethylguanine. Therefore, these application notes and protocols will focus on these well-characterized and biologically significant DNA adducts to provide relevant and valuable information for researchers, scientists, and drug development professionals in the field of DNA alkylation damage.

Introduction to Guanine Alkylation Damage

Alkylating agents are a class of compounds that can covalently modify DNA by adding alkyl groups to its constituent bases. Guanine, being the most nucleophilic of the DNA bases, is a primary target for alkylation. The site of alkylation on the guanine base has profound implications for the biological consequences of the damage.

  • O6-ethylguanine (O6-EtG) is a highly mutagenic lesion that mispairs with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[1] Its formation and repair are critical determinants of the carcinogenic potential of many alkylating agents.[2]

  • N7-ethylguanine (N7-EtG) is the most abundant ethylation product but is generally considered less mutagenic than O6-EtG.[3] However, its presence can lead to depurination, creating abasic sites that are both toxic and mutagenic.[4]

  • N2-ethylguanine (N2-EtG) is another DNA adduct formed by certain alkylating agents, such as acetaldehyde, a metabolite of ethanol.[5] This lesion can block DNA replication by certain polymerases.

These application notes will provide an overview of the experimental approaches to study these critical DNA adducts.

Quantitative Data on Ethylated Guanine Adducts

The following tables summarize key quantitative data related to the study of ethylated guanine adducts.

Table 1: Detection Limits for Ethylated Guanine Adducts

AnalyteDetection MethodDetection LimitReference
O6-methylguanineCompetitive Repair Assay (rat liver AGT)0.8 fmol
O6-ethylguanineCompetitive Repair Assay (rat liver AGT)3 fmol
O6-methylguanineCompetitive Repair Assay (E. coli AGT)0.5 fmol

Table 2: Kinetic Parameters of DNA Polymerase Interaction with N2-ethyl-2'-deoxyguanosine (N2-Et-dG)

DNA PolymeraseParameterValueReference
DNA Polymerase αInsertion frequency of N2-Et-dGTP vs. dGTP400-fold less
DNA Polymerase δInsertion frequency of N2-Et-dGTP vs. dGTP37-fold less
DNA Polymerase αExtension from dC:N2-Et-dG vs. dC:dG3.8-fold lower
DNA Polymerase δExtension from dC:N2-Et-dG vs. dC:dG6.3-fold lower
DNA Polymerase αInsertion of Cyt opposite N2-EtGua vs. Gua~104-fold less efficient
DNA Polymerase ηInsertion of Cyt opposite N2-EtGua vs. Pol α~370-fold more efficient
DNA Polymerase αExtension from N2-EtGua:Cyt vs. unadducted Gua:Cyt~103-fold less efficient
DNA Polymerase ηExtension from N2-EtGua:Cyt vs. Pol α~3-fold more efficient

Experimental Protocols

Protocol 1: Quantification of O6-ethylguanine in DNA using a Competitive Repair Assay

This protocol is based on the method described by Souliotis et al. (1990). It utilizes the suicide enzyme O6-alkylguanine-DNA-alkyltransferase (AGT) to quantify O6-alkylguanine adducts.

Materials:

  • DNA sample to be analyzed

  • Rat liver O6-alkylguanine-DNA-alkyltransferase (AGT)

  • [32P]-end-labeled oligonucleotide containing a single O6-methylguanine

  • Rabbit antiserum against O6-alkyldeoxyguanosine

  • Protein A-Sepharose beads

  • Incubation buffer (e.g., Tris-HCl, EDTA, DTT)

  • Wash buffers

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the DNA sample, a known amount of [32P]-labeled O6-methylguanine oligonucleotide, and a limiting amount of AGT in the incubation buffer.

  • Competitive Repair: Incubate the reaction mixture to allow the AGT to repair the O6-alkylguanine lesions in both the sample DNA and the labeled oligonucleotide. The amount of repair on the oligonucleotide will be inversely proportional to the amount of O6-alkylguanine in the sample DNA.

  • Immunoprecipitation: Add the anti-O6-alkyldeoxyguanosine antiserum to the reaction mixture to bind the unrepaired labeled oligonucleotide.

  • Capture: Add Protein A-Sepharose beads to capture the antibody-oligonucleotide complex.

  • Washing: Wash the beads several times with wash buffers to remove unbound material.

  • Quantification: Measure the radioactivity of the immunoprecipitated (unrepaired) oligonucleotide using a scintillation counter.

  • Standard Curve: Generate a standard curve using known amounts of O6-ethylguanine-containing DNA to correlate the amount of repaired oligonucleotide to the concentration of O6-ethylguanine.

  • Calculation: Determine the amount of O6-ethylguanine in the sample DNA by comparing its effect on oligonucleotide repair to the standard curve.

Protocol 2: Analysis of Translesion Synthesis past N2-ethylguanine

This protocol is a generalized procedure based on the principles described in studies by Matsuda et al. (1999) and Choi et al. (2006).

Materials:

  • Oligonucleotide template containing a site-specific N2-ethylguanine adduct

  • [32P]-labeled primer

  • DNA polymerase (e.g., DNA polymerase α, DNA polymerase η)

  • dNTPs (dATP, dCTP, dGTP, dTTP)

  • Reaction buffer specific for the polymerase

  • Stop solution (e.g., formamide, EDTA, loading dyes)

  • Polyacrylamide gel for electrophoresis

  • Phosphorimager or autoradiography film

Procedure:

  • Template-Primer Annealing: Anneal the [32P]-labeled primer to the N2-ethylguanine-containing template oligonucleotide.

  • Reaction Initiation: Initiate the primer extension reaction by adding the DNA polymerase and dNTPs to the annealed template-primer in the appropriate reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the specific DNA polymerase for a defined period.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Denaturation: Denature the DNA products by heating.

  • Gel Electrophoresis: Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualization and Analysis: Visualize the radiolabeled DNA products using a phosphorimager or autoradiography. The pattern of bands will indicate the efficiency of bypass of the N2-ethylguanine lesion and any pausing of the polymerase. The sequence of the products can be determined to assess the fidelity of bypass.

Signaling Pathways and Experimental Workflows

DNA Alkylation Damage and Repair Pathways

The following diagram illustrates the major pathways involved in the repair of guanine alkylation damage.

DNA_Alkylation_Repair cluster_damage DNA Alkylation Damage cluster_repair DNA Repair Pathways cluster_direct Direct Reversal cluster_ber Base Excision Repair (BER) cluster_consequences Biological Consequences (if unrepaired) AlkylatingAgent Alkylating Agent DNA DNA (Guanine) AlkylatingAgent->DNA Alkylation O6_EtG O6-ethylguanine DNA->O6_EtG N7_EtG N7-ethylguanine DNA->N7_EtG N2_EtG N2-ethylguanine DNA->N2_EtG MGMT MGMT (AGT) O6_EtG->MGMT Repair Replication DNA Replication O6_EtG->Replication AAG Alkyladenine Glycosylase (AAG) N7_EtG->AAG Excision N7_EtG->Replication N2_EtG->Replication MGMT->DNA Restored Guanine APE1 APE1 AAG->APE1 Abasic Site PolB DNA Polymerase β APE1->PolB Incision Ligase3 DNA Ligase III PolB->Ligase3 Gap Filling Ligase3->DNA Restored DNA Mispairing Mispairing Replication->Mispairing O6-EtG:T Depurination Depurination Replication->Depurination N7-EtG Stalling Stalling Replication->Stalling N2-EtG Mutation Mutation Mispairing->Mutation G:C to A:T AbasicSite AbasicSite Depurination->AbasicSite AP Site Mutation_or_Toxicity Mutation_or_Toxicity AbasicSite->Mutation_or_Toxicity CellCycleArrest_or_Apoptosis CellCycleArrest_or_Apoptosis Stalling->CellCycleArrest_or_Apoptosis

Overview of Guanine Alkylation Damage and Repair.
Workflow for Quantitative Analysis of O6-ethylguanine

This diagram outlines the workflow for the competitive repair assay.

Competitive_Repair_Assay_Workflow start Start: DNA Sample with unknown O6-EtG add_reagents Add [32P]-O6-MeG Oligo and limiting AGT start->add_reagents incubation Incubate for Competitive Repair add_reagents->incubation add_antibody Add Anti-O6-alkyldG Antiserum incubation->add_antibody add_beads Add Protein A-Sepharose Beads add_antibody->add_beads immunoprecipitation Immunoprecipitate Unrepaired Oligo add_beads->immunoprecipitation wash Wash Beads immunoprecipitation->wash quantify Scintillation Counting of Radioactivity wash->quantify calculate Calculate O6-EtG in Sample quantify->calculate standard_curve Generate Standard Curve with known O6-EtG concentrations standard_curve->calculate end End: Quantified O6-EtG Level calculate->end

Workflow for O6-ethylguanine Quantification.
Logical Relationship of DNA Polymerase Fidelity and Lesion Bypass

This diagram illustrates the decision-making process of a DNA polymerase when encountering a DNA lesion like N2-ethylguanine.

Lesion_Bypass_Logic lesion_encounter DNA Polymerase encounters N2-EtG stall Polymerase Stalls lesion_encounter->stall High-fidelity polymerase (e.g., Pol α) bypass Translesion Synthesis (Bypass) lesion_encounter->bypass Translesion polymerase (e.g., Pol η) accurate_bypass Accurate Bypass (inserts C) bypass->accurate_bypass High Fidelity inaccurate_bypass Inaccurate Bypass (inserts other base) bypass->inaccurate_bypass Low Fidelity continue_synthesis Continue DNA Synthesis accurate_bypass->continue_synthesis mutation Mutation inaccurate_bypass->mutation

DNA Polymerase Response to N2-ethylguanine.

References

Troubleshooting & Optimization

improving 9-Ethylguanine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 9-Ethylguanine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: Low yield of this compound when starting from Guanine (B1146940).

Possible Causes:

  • Poor Regioselectivity: Direct alkylation of guanine with ethylating agents like ethyl iodide or ethyl bromide is often unselective, leading to a mixture of N9- and N7-ethylguanine isomers. The N7 position is a common site for alkylation, reducing the yield of the desired N9 product.

  • Suboptimal Reaction Conditions: Inappropriate choice of base, solvent, or reaction temperature can lead to low conversion of the starting material or the formation of side products.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted guanine.

Solutions:

  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic base to minimize side reactions. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used to dissolve guanine and facilitate the reaction.

    • Temperature: The reaction temperature should be carefully controlled. Higher temperatures may increase the reaction rate but can also lead to the formation of more byproducts. A typical starting point is room temperature, with gentle heating if the reaction is slow.

  • Consider an Alternative Synthetic Route: To circumvent the issue of poor regioselectivity, consider synthesizing this compound from a starting material that favors N9-alkylation, such as 2-amino-6-chloropurine (B14584).

Q2: Difficulty in separating this compound from the N7-isomer.

Possible Causes:

  • Similar Physical Properties: this compound and its N7-isomer have very similar polarities and boiling points, making their separation by standard purification techniques challenging.

Solutions:

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an effective method for separating the N9 and N7 isomers. A C18 column with a mobile phase gradient of water and methanol (B129727) or acetonitrile (B52724) is a good starting point.

    • Column Chromatography: While more challenging, column chromatography on silica (B1680970) gel can be employed. A careful selection of the eluent system, often a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane, is crucial for achieving separation.

  • Recrystallization:

    • Solvent Screening: The choice of solvent is critical for successful recrystallization. A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents to screen include water, ethanol, methanol, and mixtures thereof.

  • Isomerization: A patented method suggests that the undesired N7-isomer can be converted to the more thermodynamically stable N9-isomer by heating the mixture with the alkylating agent. This can be an effective strategy to improve the overall yield of the desired product.

Q3: The Mitsunobu reaction for N9-alkylation is not proceeding as expected.

Possible Causes:

  • Reagent Quality: The reagents used in the Mitsunobu reaction, particularly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃), are sensitive to moisture and air. Degradation of these reagents can lead to a failed reaction.

  • Incorrect Stoichiometry: The stoichiometry of the alcohol (ethanol), the acidic component (guanine derivative), DEAD/DIAD, and PPh₃ is critical for the reaction to proceed efficiently.

  • Suboptimal Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM).

Solutions:

  • Use Fresh or Purified Reagents: Ensure that DEAD/DIAD and PPh₃ are of high quality and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Stoichiometry: A slight excess of the alcohol and the phosphine/azodicarboxylate is often used to ensure complete conversion of the guanine derivative.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the decomposition of the Mitsunobu reagents.

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes to this compound?

A: There are two primary synthetic strategies for preparing this compound:

  • Direct Ethylation of Guanine: This is the most straightforward approach but often suffers from a lack of regioselectivity, yielding a mixture of N9- and N7-ethylguanine.

  • Synthesis from 2-Amino-6-chloropurine: This method involves the N9-ethylation of 2-amino-6-chloropurine, followed by hydrolysis of the chloro group to a hydroxyl group to yield this compound. This route generally provides better regioselectivity for the N9 isomer.

Q: Which synthetic route offers higher yield and purity?

A: The synthesis starting from 2-amino-6-chloropurine typically offers higher yield and purity of this compound due to the directing effect of the chloro substituent, which favors alkylation at the N9 position. While direct ethylation of guanine is simpler, the subsequent purification to remove the N7-isomer can be challenging and lead to lower overall yields.

Q: What are the common impurities in this compound synthesis?

A: The most common impurity is the regioisomeric N7-ethylguanine. Other potential impurities include unreacted starting materials (guanine or 2-amino-6-chloropurine) and byproducts from side reactions, depending on the specific synthetic route and reaction conditions used.

Q: Are there any safety precautions to consider during the synthesis?

A: Yes. Ethylating agents such as ethyl iodide and ethyl bromide are alkylating agents and should be handled with care as they are potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Solvents like DMF and DMSO have specific handling and disposal requirements that should be followed.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureDirect Ethylation of GuanineSynthesis from 2-Amino-6-chloropurine
Starting Material Guanine2-Amino-6-chloropurine
Key Challenge Poor regioselectivity (N9 vs. N7)Multi-step synthesis
Typical Yield Variable, often moderate to low for pure N9Generally higher for pure N9-isomer
Purity Issues Contamination with N7-ethylguaninePotential for incomplete hydrolysis
Purification Challenging separation of isomersGenerally more straightforward

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Ethylation of Guanine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend guanine (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the DMF under reduced pressure.

  • Purification: The crude product, a mixture of N9- and N7-ethylguanine, can be purified by column chromatography on silica gel or by preparative HPLC. Recrystallization from a suitable solvent (e.g., water/ethanol) may also be attempted to enrich the desired N9-isomer.

Protocol 2: Synthesis of this compound from 2-Amino-6-chloropurine

  • N9-Ethylation:

    • Dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF.

    • Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.

    • Slowly add ethyl iodide (1.1 equivalents) and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude 2-amino-6-chloro-9-ethylpurine by column chromatography.

  • Hydrolysis:

    • Dissolve the purified 2-amino-6-chloro-9-ethylpurine in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).

    • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction mixture and cool to induce precipitation of this compound.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_direct Direct Ethylation of Guanine cluster_indirect Synthesis from 2-Amino-6-chloropurine Guanine Guanine Reaction1 Direct Ethylation (Ethyl Iodide, Base, DMF) Guanine->Reaction1 Mixture Mixture of N9- and N7-Ethylguanine Reaction1->Mixture Purification1 Purification (Chromatography/ Recrystallization) Mixture->Purification1 Product1 This compound Purification1->Product1 Start 2-Amino-6-chloropurine Reaction2 N9-Ethylation (Ethyl Iodide, Base, DMF) Start->Reaction2 Intermediate 2-Amino-6-chloro-9-ethylpurine Reaction2->Intermediate Reaction3 Hydrolysis (Acid or Base) Intermediate->Reaction3 Product2 This compound Reaction3->Product2

Caption: Synthetic routes for this compound.

DNA_Alkylation_Repair_Pathway cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes DNA DNA AlkylatedDNA DNA with N-Ethylguanine Adducts (N9-EtG and N7-EtG) DNA->AlkylatedDNA AlkylatingAgent Ethylating Agent (e.g., Ethyl Bromide) AlkylatingAgent->DNA BER Base Excision Repair (BER) AlkylatedDNA->BER NER Nucleotide Excision Repair (NER) AlkylatedDNA->NER DirectReversal Direct Reversal (e.g., MGMT) AlkylatedDNA->DirectReversal Apoptosis Apoptosis AlkylatedDNA->Apoptosis If damage is severe Mutation Mutation AlkylatedDNA->Mutation If repair fails CellCycleArrest Cell Cycle Arrest AlkylatedDNA->CellCycleArrest To allow for repair RepairedDNA Repaired DNA BER->RepairedDNA NER->RepairedDNA DirectReversal->RepairedDNA

Caption: DNA alkylation and repair pathways.

troubleshooting 9-Ethylguanine detection in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 9-Ethylguanine in complex biological matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

LC-MS/MS Troubleshooting

Issue 1: Poor Peak Shape, Shifting Retention Times, or Unexpected Peaks

  • Possible Cause: Matrix effects, where components in the biological sample interfere with the analysis.[1] This can be due to co-eluting endogenous or exogenous compounds that suppress or enhance the ionization of this compound.[2][3] Some matrix components might also loosely bind to the analyte, altering its chromatographic behavior.[1]

  • Solution:

    • Improve Sample Preparation: Enhance cleanup procedures to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) are generally more effective at matrix cleanup than simple protein precipitation.[4]

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or change the column to improve the separation of this compound from interfering matrix components.

    • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects.

    • Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹⁵N₅-9-Ethylguanine) is the most effective way to correct for matrix effects and variability in extraction recovery.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Inefficient extraction and recovery, analyte degradation, or ion suppression.

  • Solution:

    • Optimize Extraction Protocol: Systematically evaluate each step of your extraction procedure (e.g., pH, solvent choice, elution volume) to maximize the recovery of this compound.

    • Assess Analyte Stability: this compound stability can be compromised by improper sample handling and storage. It is crucial to evaluate its stability under various conditions, including bench-top, multiple freeze-thaw cycles, and long-term storage at -20°C or -80°C. For urine samples, storage at 4°C is suitable for up to 24 hours, but longer-term storage should be at -80°C.

    • Check Mass Spectrometer Parameters: Optimize ion source parameters such as electrospray voltage, gas flows, and temperature to enhance the signal for this compound.

    • Mitigate Ion Suppression: As detailed in Issue 1, improve sample cleanup and chromatographic separation to reduce the impact of co-eluting matrix components that can suppress the analyte's signal.

ELISA Troubleshooting

Issue 1: High Background

  • Possible Cause: Non-specific binding of antibodies, insufficient washing, or contaminated reagents.

  • Solution:

    • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).

    • Improve Washing Steps: Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells between steps.

    • Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration.

    • Use Fresh Buffers: Ensure all buffers are freshly prepared and free from contamination.

Issue 2: Weak or No Signal

  • Possible Cause: Incorrectly prepared reagents, degraded analyte or antibodies, or insufficient incubation times.

  • Solution:

    • Verify Reagent Preparation: Double-check all calculations and ensure that all reagents, including standards and antibodies, were prepared correctly and added in the proper sequence.

    • Check Reagent Activity: Ensure that the enzyme conjugate and substrate are active. For example, sodium azide (B81097) can inhibit horseradish peroxidase (HRP) activity.

    • Optimize Incubation Times and Temperatures: Ensure that incubation steps are carried out for the recommended duration and at the correct temperature. You might need to increase the incubation time to enhance the signal.

    • Confirm Sample Integrity: Ensure that the this compound in your samples has not degraded due to improper storage or handling.

Frequently Asked Questions (FAQs)

Q1: What are the typical biological matrices for this compound detection? A1: this compound is typically detected in DNA hydrolysates from tissues, as it is a DNA adduct. It can also be excreted in urine, making it a viable non-invasive biomarker. Blood (plasma or serum) can also be analyzed, although concentrations might be lower.

Q2: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound? A2: The LOD and LOQ are highly dependent on the analytical method and the matrix. For N⁷-Ethylguanine, a closely related compound, an LC-MS/MS method coupled with on-line solid-phase extraction has achieved an LOD of 0.17 fmol and an LOQ of 0.56 fmol in DNA hydrolysates.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis? A3: To minimize matrix effects, you can use a more rigorous sample cleanup method like SPE, optimize your chromatographic separation, use matrix-matched calibrators, or ideally, employ a stable isotope-labeled internal standard.

Q4: My ELISA results have a high coefficient of variation (CV). What could be the cause? A4: A high CV in ELISA can be caused by inconsistent pipetting, improper mixing of reagents, bubbles in the wells, or inadequate washing. Ensure your pipettes are calibrated and that all wells are treated uniformly throughout the assay.

Q5: What are the best storage conditions for samples containing this compound? A5: For long-term stability, biological samples should be stored at -80°C. Avoid multiple freeze-thaw cycles, as this can lead to analyte degradation. For short-term storage (up to 24 hours), 4°C is generally acceptable for urine samples.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the detection of N⁷-Ethylguanine, a compound structurally similar to this compound. This data can serve as a reference for expected analytical performance.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
N⁷-EthylguanineOn-line SPE-LC-MS/MSDNA Hydrolysate0.17 fmol (on-column)0.56 fmol (on-column)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 0.1 M HCl to remove basic interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike

This protocol helps to quantitatively assess the degree of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Take a blank urine sample and process it through the entire extraction protocol. In the final step, reconstitute the dried extract with the standard solution from Set A.

    • Set C (Blank Matrix): Process a blank urine sample through the entire extraction protocol and reconstitute with the reconstitution solvent only.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Tissue) Pretreatment Pre-treatment (Centrifugation/Homogenization) Sample->Pretreatment Extraction Solid-Phase Extraction (SPE) Pretreatment->Extraction Cleanup Wash Steps Extraction->Cleanup Elution Elution Cleanup->Elution Final Dry-down & Reconstitution Elution->Final LCMS LC-MS/MS Analysis Final->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant troubleshooting_logic Start Problem Encountered (e.g., Low Signal, High Background) CheckSample Assess Sample Integrity (Storage, Handling, Stability) Start->CheckSample CheckReagents Verify Reagent & Standard Preparation (Concentrations, Expiry) Start->CheckReagents CheckProtocol Review Experimental Protocol (Incubation times, Pipetting) Start->CheckProtocol CheckInstrument Check Instrument Performance (Calibration, Source conditions) Start->CheckInstrument OptimizePrep Optimize Sample Preparation (Improve cleanup, Test recovery) CheckSample->OptimizePrep OptimizeMethod Optimize Analytical Method (Chromatography, Antibody titers) CheckReagents->OptimizeMethod CheckProtocol->OptimizeMethod CheckInstrument->OptimizeMethod Resolved Problem Resolved OptimizePrep->Resolved OptimizeMethod->Resolved dna_repair_pathway cluster_damage DNA Damage cluster_repair Base Excision Repair (BER) Pathway DNA Cellular DNA Adduct This compound Adduct DNA->Adduct Alkylation Agent Ethylating Agent Agent->DNA Glycosylase DNA Glycosylase (e.g., AAG) Adduct->Glycosylase AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site Recognizes & excises This compound Endonuclease AP Endonuclease AP_Site->Endonuclease Nick Single-Strand Nick Endonuclease->Nick Cleaves phosphodiester backbone Polymerase DNA Polymerase Nick->Polymerase Inserts correct nucleotide Ligase DNA Ligase Polymerase->Ligase Seals the nick Repaired Repaired DNA Ligase->Repaired

References

Technical Support Center: Optimizing LC-MS/MS for 9-Ethylguanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the quantitative analysis of 9-Ethylguanine (9-EtG) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Find answers to frequently asked questions, detailed troubleshooting guides, optimized experimental parameters, and step-by-step protocols to enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for this compound analysis? A1: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of this compound and other guanine (B1146940) analogues.[1] This is because the guanine structure is readily protonated to form the [M+H]⁺ ion in the ESI source.

Q2: Which type of internal standard is recommended for accurate quantification of this compound? A2: A stable isotope-labeled (SIL) internal standard, such as ¹⁵N₅-9-Ethylguanine, is highly recommended.[2][3][4] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which effectively compensates for matrix effects and variations in sample preparation and instrument response.[4]

Q3: What are the typical MRM transitions for this compound? A3: For this compound (precursor ion [M+H]⁺ of m/z 180), the primary quantifier transition is typically m/z 180 → 152. A second, qualifier transition, such as m/z 180 → 135, can also be monitored for confirmation.

Q4: What are the most common sample preparation techniques for this compound in biological matrices like urine or plasma? A4: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity. Common techniques include:

  • Dilute and Shoot: Simple dilution of the sample (e.g., urine) with the mobile phase. This is fast but may lead to significant matrix effects.

  • Protein Precipitation (PPT): Used for plasma or serum, typically with acetonitrile, to remove proteins that can interfere with the analysis.

  • Solid-Phase Extraction (SPE): A more rigorous clean-up method that provides high recovery and significantly reduces matrix interference, leading to better sensitivity and accuracy.

Q5: How can I improve the sensitivity of my this compound assay? A5: To improve sensitivity, consider the following:

  • Optimize ESI Source Parameters: Fine-tune parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Enhance Sample Preparation: Use a more effective sample clean-up method like SPE to concentrate the analyte and remove interfering matrix components.

  • Optimize Chromatographic Conditions: Ensure a good peak shape and separation from other matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This will improve the precision and accuracy of low-level quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Background Noise or Poor Signal-to-Noise Contamination in the mobile phase, LC system, or mass spectrometer ion source. Insufficient sample clean-up leading to matrix effects.- Prepare fresh mobile phases using high-purity solvents. - Clean the ion source, capillary, and ion optics. - Implement a more robust sample preparation method, such as SPE, to remove interfering matrix components.
Poor Peak Shape (Tailing, Broadening, or Splitting) Column contamination or degradation. Mismatch between injection solvent and mobile phase. Secondary interactions between the analyte and the column stationary phase. Extra-column volume effects from tubing or fittings.- Flush the column or replace it if it's old or contaminated. - Ensure the injection solvent is weaker than or matches the initial mobile phase composition. - Adjust mobile phase pH or add modifiers to minimize secondary interactions. - Use tubing with a smaller internal diameter and ensure all fittings are properly connected.
Low or No Signal for this compound Incorrect MS/MS parameters (MRM transitions, collision energy). Suboptimal ESI source conditions (e.g., low capillary voltage, incorrect gas flows). Analyte degradation during sample preparation or storage. The analyte is not eluting from the LC column or eluting outside the MRM window.- Verify the precursor and product ion m/z values and optimize collision energy. - Systematically optimize ESI source parameters, including gas flows, temperatures, and voltages. - Investigate analyte stability; consider adding stabilizers or adjusting pH during sample preparation. - Check for retention time shifts and widen the MRM acquisition window if necessary.
Inconsistent Retention Times Poor column equilibration between injections. Fluctuations in column temperature. Air bubbles in the pump or flow path. Degradation of the LC column.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection (at least 10 column volumes). - Use a column oven to maintain a stable temperature. - Purge the LC pumps to remove any trapped air bubbles. - Replace the column if performance continues to degrade.
High Variability in Quantitative Results Inconsistent sample preparation (pipetting errors, variable extraction recovery). Significant and variable matrix effects (ion suppression or enhancement). Instability of the analyte in processed samples.- Use a stable isotope-labeled internal standard added at the very beginning of the sample preparation process to correct for variability. - Automate sample preparation steps where possible to improve consistency. - Evaluate different sample clean-up strategies (e.g., SPE) to minimize matrix effects. - Assess the stability of the analyte in the autosampler and adjust conditions if necessary.

Optimized LC-MS/MS Parameters for this compound Analysis

The following tables provide a starting point for method development. Parameters should be optimized for your specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to elute 9-EtG, followed by a wash and re-equilibration step.
Column Temperature 25 - 40 °C
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode ESI Positive
Capillary Voltage 3000 - 4000 V
Nebulizer Pressure 30 - 50 psi
Drying Gas Flow 10 - 12 L/min
Drying Gas Temperature 300 - 350 °C
MRM Transitions (m/z) 9-EtG: 180 → 152 (Quantifier), 180 → 135 (Qualifier) ¹⁵N₅-9-EtG (IS): 185 → 157
Collision Energy 25 - 30 eV (Optimize for your instrument)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a general procedure for extracting this compound from urine samples using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex to mix.

    • Centrifuge samples at 4000 x g for 10 minutes to pellet particulates.

    • Take 0.5 mL of the supernatant and add 50 µL of the internal standard working solution (e.g., ¹⁵N₅-9-EtG).

    • Add 0.5 mL of 2% phosphoric acid to acidify the sample. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing the following solutions sequentially:

      • 1 mL Methanol

      • 1 mL Deionized Water

      • 1 mL 100 mM Hydrochloric Acid

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge sequentially to remove interferences:

      • 1 mL 100 mM Hydrochloric Acid

      • 1 mL Methanol

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_workflow Experimental Workflow for 9-EtG Analysis Sample Sample Collection (e.g., Urine) Pretreat Sample Pre-treatment (Spike IS, Centrifuge, Acidify) Sample->Pretreat SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Pretreat->SPE Drydown Evaporation & Reconstitution SPE->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS Data Data Processing (Integration, Calibration, Quantification) LCMS->Data

Caption: A typical experimental workflow for the quantification of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Signal Intensity Start Problem: Low or No Signal Check_Tune Is MS Tune/Calibration Passing? Start->Check_Tune Check_LC Is Analyte Eluting? (Check Total Ion Chromatogram) Check_Tune->Check_LC Yes Sol_Tune Solution: Perform MS Tune & Calibration Check_Tune->Sol_Tune No Check_Source Are ESI Source Parameters Optimized? Check_LC->Check_Source Yes Sol_LC Solution: - Check LC method - Inspect for leaks/blockages - Replace column Check_LC->Sol_LC No Check_Sample Is Sample Preparation Adequate? Check_Source->Check_Sample Yes Sol_Source Solution: - Optimize gas flows, temps, voltage - Clean ion source Check_Source->Sol_Source No Sol_Sample Solution: - Improve sample clean-up (SPE) - Check analyte stability Check_Sample->Sol_Sample No

References

minimizing degradation of 9-Ethylguanine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 9-Ethylguanine during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound samples and provides recommended solutions to mitigate degradation.

Issue IDIssue DescriptionPotential CausesRecommended Solutions
9EG-DEG-01 Low or inconsistent analytical signal for this compound. Degradation in Aqueous Solution: this compound is unstable in aqueous solutions and should not be stored in this form for more than a day.[1] pH-Mediated Hydrolysis: Exposure to strongly acidic or basic conditions can accelerate the degradation of the purine (B94841) ring structure. Guanine (B1146940) itself has been shown to hydrolyze under basic conditions to form substituted imidazoles. Thermal Stress: Elevated temperatures during sample processing can lead to the degradation of purine derivatives.Use Freshly Prepared Solutions: Always prepare aqueous solutions of this compound immediately before use.[1] Maintain Neutral pH: Whenever possible, maintain the sample and solvent pH in the neutral range (pH 6-8). Use appropriate buffers if necessary. Control Temperature: Keep samples on ice or at reduced temperatures during all processing steps. Avoid prolonged exposure to heat.
9EG-DEG-02 Appearance of unexpected peaks in chromatograms, suggesting the presence of degradation products. Oxidative Damage: Exposure to air and light can induce oxidative degradation of the guanine moiety. Hydrolytic Cleavage: As mentioned, pH extremes can lead to the opening of the purine ring.Work Under Inert Atmosphere: If significant degradation is observed, consider performing sample preparation steps under an inert atmosphere (e.g., nitrogen or argon). Protect from Light: Store this compound stock solutions and samples in amber vials or protect them from light. Analyze for Known Degradants: If possible, use analytical techniques such as mass spectrometry to identify potential degradation products like substituted imidazoles.
9EG-DEG-03 Poor recovery of this compound from biological matrices. Incomplete Extraction: The chosen extraction solvent may not be optimal for this compound, leading to inefficient recovery. Binding to Matrix Components: this compound may bind to proteins or other macromolecules in the sample, preventing its complete extraction.Optimize Extraction Solvent: Test a range of solvents with varying polarities to find the most efficient one for your specific sample matrix. Protein Precipitation: For biological samples, incorporate a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) to release any bound this compound.
9EG-DEG-04 Decreased this compound concentration in stored samples. Improper Storage Conditions: Long-term storage in an inappropriate solvent or at an incorrect temperature can lead to significant degradation. Aqueous solutions are particularly unstable.[1] Freeze-Thaw Cycles: Repeated freezing and thawing of samples can accelerate degradation.Store as a Solid: For long-term storage, this compound is stable as a crystalline solid at -20°C for at least four years.[1] Use Non-Aqueous Stock Solutions: If a stock solution is required, prepare it in a suitable non-aqueous solvent and store it at low temperatures.[1] Aliquot Samples: To avoid multiple freeze-thaw cycles, aliquot samples into single-use vials before freezing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The primary factors contributing to the degradation of this compound are prolonged exposure to aqueous solutions, non-neutral pH conditions (both acidic and basic), elevated temperatures, and exposure to light and oxygen. The inherent chemical instability of the N-glycosidic bond and the purine ring system in solution makes it susceptible to hydrolysis and oxidation.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: While this compound is soluble in water, it is not recommended to store aqueous solutions for more than one day due to instability. For longer-term storage of solutions, it is advisable to use a non-aqueous solvent in which the compound is stable. The solid form of this compound is stable for at least four years when stored at -20°C. It is also soluble in 1 M NaOH at approximately 9 mg/mL, though the stability in this basic solution for storage is not specified and should be used with caution, preferably for immediate use.

Q3: What are the best practices for storing samples containing this compound?

A3: For long-term storage, it is highly recommended to store this compound as a solid at -20°C. If samples are in a biological matrix, they should be processed as quickly as possible and then stored at -80°C. To minimize degradation from freeze-thaw cycles, it is best practice to aliquot samples into single-use tubes before freezing. Avoid storing samples in aqueous solutions for extended periods.

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: While specific degradation products of this compound are not extensively documented in the readily available literature, based on the chemistry of guanine and related compounds, potential degradation pathways include hydrolysis of the purine ring. For instance, guanine itself can undergo hydrolysis under basic conditions to yield substituted imidazoles. Oxidative damage can also lead to a variety of oxidation products. It is recommended to use techniques like LC-MS/MS to monitor for the appearance of unexpected peaks that could correspond to such degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol outlines the recommended procedure for preparing standard solutions of this compound for analytical experiments.

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.

  • Dissolution:

    • For immediate use , dissolve the solid in the desired aqueous buffer (preferably at a neutral pH) to the final concentration.

    • For a stock solution , dissolve the solid in a minimal amount of 1 M NaOH and immediately dilute to the final concentration with a non-aqueous or buffered neutral solvent. Note: The stability of this compound in strong base over time is not well-characterized, so this should be done quickly.

  • Vortexing and Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution.

  • Storage: Use aqueous solutions immediately and do not store for more than 24 hours. For any stock solutions intended for short-term storage, store at ≤ -20°C in amber, airtight vials and minimize freeze-thaw cycles. For long-term storage, it is best to store the compound as a solid at -20°C.

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Ethylguanine This compound Aqueous Aqueous Solution Ethylguanine->Aqueous pH Non-Neutral pH Ethylguanine->pH Temp High Temperature Ethylguanine->Temp Light_O2 Light / Oxygen Ethylguanine->Light_O2 Hydrolysis_Products Hydrolyzed Products (e.g., Substituted Imidazoles) Aqueous->Hydrolysis_Products pH->Hydrolysis_Products Oxidation_Products Oxidized Products Light_O2->Oxidation_Products

Caption: Factors leading to this compound degradation.

sample_workflow cluster_workflow Recommended Sample Preparation Workflow for this compound Start Start with Solid This compound Prep_Fresh Prepare Aqueous Solution Fresh for Immediate Use Start->Prep_Fresh Storage Long-term Storage (Solid at -20°C) Start->Storage Control_pH Maintain Neutral pH (6-8) Prep_Fresh->Control_pH Control_Temp Keep Sample Cold (e.g., on ice) Control_pH->Control_Temp Protect_Light Protect from Light Control_Temp->Protect_Light Analysis Immediate Analysis Protect_Light->Analysis

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Quantification of 9-Ethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 9-Ethylguanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These interfering components can be endogenous substances like phospholipids (B1166683), salts, and proteins, or exogenous compounds.[2] Matrix effects can lead to inaccurate and imprecise quantification, compromising the reliability of your results.[1] Ion suppression, a common manifestation, reduces the analyte's signal intensity, potentially leading to an underestimation of its concentration.[1]

Q2: What is the most effective way to compensate for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[3] A SIL-IS, such as this compound-d5, is chemically identical to the analyte but has a different mass. It co-elutes with this compound and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte's response to the SIL-IS response, variability due to matrix effects can be normalized, leading to accurate and precise quantification.

Q3: How can I assess the presence and extent of matrix effects in my this compound assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively. This method provides a qualitative assessment of when matrix effects occur during the chromatographic run.

  • Post-Extraction Spike Comparison: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Guides

Issue 1: Poor sensitivity or inconsistent results for this compound in plasma/serum samples.

This issue is often caused by significant ion suppression from phospholipids and proteins present in plasma and serum.

Troubleshooting Steps:

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. The choice of method can significantly impact the cleanliness of the final extract.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS is highly recommended to compensate for unavoidable matrix effects.

  • Chromatographic Separation: Modify your LC method to achieve better separation of this compound from the regions of significant ion suppression. This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

Comparison of Sample Preparation Techniques for Plasma/Serum:

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Less effective at removing other matrix components like phospholipids, leading to potential for significant matrix effects.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for polar analytes, and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.Provides very clean extracts, leading to reduced matrix effects and improved sensitivity. Amenable to automation.More complex and costly than PPT and LLE. Requires method development to select the appropriate sorbent and optimize conditions.
Issue 2: High variability in this compound quantification in urine samples.

Urine is a complex matrix with high salt content and variability in composition, which can lead to inconsistent matrix effects.

Troubleshooting Steps:

  • Implement Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up urine samples and removing salts and other interfering compounds. A reversed-phase sorbent like Oasis HLB is often a good starting point.

  • Ensure Consistent Sample Pre-treatment: Thaw frozen urine samples completely and centrifuge to remove any precipitate before extraction. Diluting the urine with a buffer can also help to normalize the pH and reduce matrix variability.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank urine matrix to mimic the matrix effects observed in the unknown samples.

  • Confirm with a SIL-IS: As with plasma, using a stable isotope-labeled internal standard is the best approach to correct for inter-sample variability in matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Urine

This protocol is based on methods for similar small polar molecules and is a good starting point for optimization.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 30 mg, 1 cc)

  • This compound standard

  • This compound-d5 (or other suitable SIL-IS)

  • Formic acid

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Sample Pre-treatment: Thaw urine samples and centrifuge at 5000 x g for 10 min. Dilute 100 µL of the supernatant 1:1 with 100 mM lithium acetate (B1210297) buffer (pH 6.4). Spike with the SIL-IS.

  • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound and SIL-IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound in Human Plasma

This is a simpler but potentially less clean method suitable for high-throughput screening.

Materials:

  • Acetonitrile (LC-MS grade) containing the SIL-IS

  • Plasma samples

Procedure:

  • Precipitation: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the SIL-IS.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Stable Isotope Internal Standard Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized workflow for the quantification of this compound.

Troubleshooting Logic for Matrix Effects

G Start Inconsistent or Poor This compound Signal Check_IS Using Stable Isotope Internal Standard? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Assess_Matrix_Effect Assess Matrix Effect (Post-column infusion or post-extraction spike) Check_IS->Assess_Matrix_Effect Yes Implement_IS->Assess_Matrix_Effect Matrix_Effect_Present Significant Matrix Effect Detected Assess_Matrix_Effect->Matrix_Effect_Present Yes Revalidate Re-validate Method Assess_Matrix_Effect->Revalidate No Optimize_Cleanup Optimize Sample Cleanup (e.g., switch to SPE) Matrix_Effect_Present->Optimize_Cleanup Optimize_Chroma Optimize Chromatography (Separate from suppression zone) Matrix_Effect_Present->Optimize_Chroma Dilute_Sample Consider Sample Dilution Matrix_Effect_Present->Dilute_Sample Optimize_Cleanup->Revalidate Optimize_Chroma->Revalidate Dilute_Sample->Revalidate

Caption: A decision tree for troubleshooting matrix effects.

References

Technical Support Center: Synthesis of 9-Alkyl-8-Oxoguanines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-alkyl-8-oxoguanines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 9-alkyl-8-oxoguanines, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-9 Alkylated Product 1. Poor regioselectivity: Alkylation occurring at other nitrogen atoms (N-7, N-3) in the purine (B94841) ring.[1][2] 2. Suboptimal reaction conditions: Incorrect base, solvent, or temperature. 3. Steric hindrance: Bulky alkyl groups may react slower. 4. Incomplete reaction: Insufficient reaction time or temperature.1. Optimize reaction conditions: For direct alkylation, screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO). Consider using Mitsunobu conditions (PPh₃, DIAD/DEAD) for improved N-9 selectivity, but be prepared for more challenging purification.[1] 2. Protecting groups: Consider using protecting groups to block other reactive sites, though this adds extra synthetic steps. 3. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration. 4. Choice of alkylating agent: Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide).
Difficult Purification of N-9 Isomer 1. Formation of multiple regioisomers: N-7 and N-9 isomers often have similar polarities, making chromatographic separation challenging.[1] 2. Byproducts from Mitsunobu reaction: Triphenylphosphine (B44618) oxide and the reduced azodicarboxylate can complicate purification.[1]1. Chromatography optimization: Use a high-resolution silica (B1680970) gel column and carefully select the eluent system. Gradient elution is often necessary. 2. Alternative purification: Consider preparative HPLC for difficult separations. 3. For Mitsunobu reactions: Use a water-soluble phosphine (B1218219) or azodicarboxylate to simplify byproduct removal through aqueous extraction.
Failure of C-8 Bromination 1. Incompatible N-9 substituent: The alkyl group at the N-9 position may not be stable under the bromination conditions. 2. Deactivated purine ring: The N-9 substituent may electronically deactivate the C-8 position. 3. Incorrect brominating agent: The chosen brominating agent (e.g., NBS, Br₂) may not be suitable for the specific substrate.1. Change the synthetic sequence: Consider brominating the purine ring before N-9 alkylation. However, this may not be ideal if the alkyl group is sensitive to the alkylation conditions. 2. Use a different brominating agent: Explore various brominating agents and reaction conditions. Lithiation followed by trapping with a bromine source can be an alternative. 3. Protecting groups: The presence of certain protecting groups, like O-carbamoyl, can interfere with bromination and may need to be removed or replaced.
Unwanted Side Reactions During Hydrolysis 1. Incomplete hydrolysis: The 8-bromo and/or 6-chloro substituents are not fully converted to the 8-oxo group. 2. Degradation of the product: The desired 9-alkyl-8-oxoguanine may be unstable under the hydrolysis conditions.1. Optimize hydrolysis conditions: Adjust the concentration of the acid or base, reaction temperature, and time. 2. Stepwise hydrolysis: In some cases, a two-step hydrolysis might be necessary to selectively hydrolyze one halide before the other.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 9-alkyl-8-oxoguanines?

A1: A frequently employed and effective strategy starts with a commercially available purine, such as 6-chloroguanine. The general sequence involves:

  • N-9 alkylation of the purine ring.

  • Bromination at the C-8 position.

  • Simultaneous hydrolysis of the 8-bromo and 6-chloro groups to yield the final 9-alkyl-8-oxoguanine.

Q2: How can I improve the N-9 regioselectivity during alkylation?

A2: Achieving high N-9 regioselectivity is a primary challenge. While direct alkylation using a base like potassium carbonate in DMF often yields a mixture of N-9 and N-7 isomers, the Mitsunobu reaction generally provides higher selectivity for the N-9 position. However, the purification after a Mitsunobu reaction can be more complex due to byproducts.

Q3: Should I perform bromination before or after N-9 alkylation?

A3: The timing of bromination depends on the nature of the N-9 substituent. The preferred route is typically N-9 alkylation followed by C-8 bromination. However, if the N-9 alkyl group is not compatible with the bromination conditions, it is advisable to brominate the purine ring first and then introduce the alkyl group.

Q4: What are some common challenges in purifying the final product?

A4: Purification challenges often arise from the presence of regioisomers from the alkylation step and byproducts from the various reaction stages. Flash column chromatography on silica gel is a common method for separation. In cases of very similar polarity between isomers, preparative HPLC may be required.

Q5: Are there any known issues with specific protecting groups?

A5: Yes, certain protecting groups can interfere with subsequent reactions. For example, attempts to brominate O-carbamoyl protected guanines have been reported to fail, leading instead to the cleavage of the protecting group. Careful selection of protecting groups that are stable under the planned reaction conditions is crucial.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for 2-Amino-6-chloropurine (B14584).

MethodAlkylating AgentBase/ReagentsSolventTemp. (°C)Time (h)N-9 Yield (%)N-7 Yield (%)
Method ABromomethylcyclohexaneK₂CO₃DMFAmbient726710
Method BCyclohexylmethanolPPh₃, DIADTHF707765

Experimental Protocols

Method A: N-9 Alkylation of 2-Amino-6-chloropurine using K₂CO₃/DMF

  • To a solution of 2-amino-6-chloropurine (1.00 g, 5.90 mmol) in dry DMF (30 mL) under a nitrogen atmosphere, add potassium carbonate (1.63 g, 11.8 mmol).

  • Stir the mixture at ambient temperature for 20 minutes.

  • Add bromomethylcyclohexane (0.905 mL, 6.49 mmol) to the reaction mixture.

  • Continue stirring for 72 hours at ambient temperature.

  • Filter the reaction mixture and evaporate the solvent in vacuo.

  • Separate the N-9 and N-7 isomers by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Method B: N-9 Alkylation of 2-Amino-6-chloropurine via Mitsunobu Reaction

  • Suspend 2-amino-6-chloropurine (200 mg, 1.18 mmol), cyclohexylmethanol (141 mg, 1.24 mmol), and triphenylphosphine (325 mg, 1.24 mmol) in dry THF (10 mL) under a nitrogen atmosphere.

  • Add diisopropyl azodicarboxylate (DIAD) (0.244 mL, 1.24 mmol) to the suspension.

  • Stir the reaction mixture at 70 °C for 7 hours.

  • If the reaction is incomplete, an additional portion of cyclohexylmethanol, PPh₃, and DIAD may be added and the reaction continued.

  • After cooling, treat the mixture with brine and extract with dichloromethane.

  • Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent in vacuo.

  • Purify the product by flash chromatography on silica gel, separating the N-9 and N-7 isomers.

Visualizations

Synthetic_Workflow start 2-Amino-6-chloropurine alkylation N-9 Alkylation start->alkylation Alkyl halide, Base or Mitsunobu conditions bromination C-8 Bromination alkylation->bromination NBS or Br₂ hydrolysis Hydrolysis bromination->hydrolysis Acid or Base product 9-Alkyl-8-oxoguanine hydrolysis->product

Caption: General synthetic workflow for 9-alkyl-8-oxoguanines.

Troubleshooting_Logic start Low N-9 Alkylation Yield? check_isomers Mixture of N-9/N-7 isomers? start->check_isomers Yes optimize_direct Optimize direct alkylation (base, solvent, temp) start->optimize_direct No use_mitsunobu Use Mitsunobu reaction for better selectivity check_isomers->use_mitsunobu Yes optimize_purification Optimize chromatography check_isomers->optimize_purification Separation issue

Caption: Troubleshooting logic for low N-9 alkylation yield.

References

Technical Support Center: Enhancing 9-Ethylguanine Detection Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective detection of 9-Ethylguanine (9-EtG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and selective 9-EtG quantification.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during 9-EtG detection experiments.

Sample Preparation and Extraction

???+ question "What is the best way to extract this compound from a complex biological matrix like urine or DNA hydrolysates to improve selectivity?"

???+ question "I am observing significant matrix effects in my LC-MS/MS analysis of this compound. How can I mitigate this?"

Chromatography and Detection

???+ question "My HPLC chromatogram shows peak tailing for this compound. What could be the cause and how do I fix it?"

???+ question "I am having trouble with the selectivity of my electrochemical detector for this compound. How can I improve it?"

???+ question "How can I enhance the selectivity of fluorescent probes for this compound?"

Quantitative Data on this compound Detection Methods

The following tables summarize the performance of various analytical methods for the detection of this compound.

Table 1: Liquid Chromatography-Based Methods

MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
LC-MS/MSHuman Urine-0.5 ng/mL[1]
LC-MS/MSDNA Hydrolysates0.17 fmol-
HPLC-ECDDNA Hydrolysates~10 fmol-[2]
HPLC-FluorescenceDNA Hydrolysates0.8 pmol-[3]

Table 2: Other Detection Methods

MethodSample MatrixLimit of Detection (LOD)RemarksReference(s)
Competitive Repair AssayDNA3 fmolMeasures O6-ethylguanine[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound detection.

Protocol 1: this compound Detection in Urine by LC-MS/MS

This protocol is adapted for 9-EtG from a method for a similar urinary metabolite.[5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Strong anion exchange (SAX) SPE cartridges (e.g., HyperSep SAX).

    • This compound standard.

    • This compound-d5 (or other suitable stable isotope-labeled internal standard).

    • Methanol (B129727), Acetonitrile, Formic Acid (all LC-MS grade).

    • Deionized water.

  • Procedure:

    • Spike: Spike 100 µL of urine with the internal standard.

    • Conditioning: Condition the SAX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Load the spiked urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elution: Elute the 9-EtG and the internal standard with 1 mL of a solution containing acetonitrile, water, and formic acid (95:4:1, v/v/v).

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 9-EtG from matrix components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold for 2 min, then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 9-EtG and its internal standard. These transitions need to be optimized for the specific instrument.

Protocol 2: this compound Detection in DNA by HPLC-ECD

This protocol outlines a general procedure for the analysis of 9-EtG in DNA hydrolysates using HPLC with electrochemical detection.

1. DNA Hydrolysis and Sample Preparation

  • Materials:

    • DNA sample.

    • Acid for hydrolysis (e.g., perchloric acid or trifluoroacetic acid).

    • SPE cartridges for cleanup (e.g., C18).

  • Procedure:

    • Hydrolysis: Hydrolyze the DNA sample to release the purine (B94841) bases, including 9-EtG. This is typically done by acid hydrolysis.

    • Neutralization: Neutralize the hydrolysate.

    • SPE Cleanup (optional but recommended): Use a C18 SPE cartridge to remove interfering compounds. Condition the cartridge with methanol and water, load the sample, wash with a weak aqueous solution, and elute with a methanol/water mixture.

    • Filtration: Filter the sample through a 0.22 µm filter before injection.

2. HPLC-ECD Analysis

  • Instrumentation:

    • HPLC system with a pump, autosampler, and an electrochemical detector with a glassy carbon working electrode.

  • HPLC Conditions (Example):

    • Column: A reversed-phase C18 column.

    • Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a small percentage of organic modifier (e.g., methanol or acetonitrile). The pH should be optimized for the separation.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 20 µL.

  • ECD Conditions:

    • Working Electrode: Glassy carbon.

    • Reference Electrode: Ag/AgCl.

    • Applied Potential: Optimize the potential to maximize the signal for 9-EtG while minimizing the response from interfering compounds (typically in the range of +0.7 to +1.0 V).

Visualizations

The following diagrams illustrate the experimental workflows for this compound detection.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SAX) Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quant Quantification Data->Quant

Caption: Workflow for this compound detection in urine using LC-MS/MS.

Experimental_Workflow_HPLC_ECD cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Sample DNA Sample Hydrolysis Acid Hydrolysis DNA_Sample->Hydrolysis Neutralize Neutralization Hydrolysis->Neutralize SPE_Cleanup SPE Cleanup (C18) Neutralize->SPE_Cleanup Filter Filtration SPE_Cleanup->Filter HPLC HPLC Separation Filter->HPLC ECD Electrochemical Detection HPLC->ECD Data_Analysis Data Analysis ECD->Data_Analysis

References

resolving co-eluting peaks in chromatographic analysis of 9-Ethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of 9-Ethylguanine.

Frequently Asked Questions (FAQs)

Q1: I am observing a peak that I suspect is co-eluting with my this compound peak in a reversed-phase HPLC analysis. What is the most likely cause?

A1: The most probable co-eluting impurity in the analysis of this compound is its regioisomer, 7-Ethylguanine. During the synthesis of this compound via direct alkylation of guanine (B1146940), the formation of the N7-alkylated product is a common side reaction. Due to their very similar chemical structures, 7-Ethylguanine and this compound often have very close retention times on standard reversed-phase columns, leading to co-elution. Other potential co-eluting species include unreacted guanine and other purine-related impurities.

Q2: My this compound peak is showing significant tailing. What could be the reason and how can I fix it?

A2: Peak tailing for purine (B94841) compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of the silanol groups, thereby reducing these unwanted interactions. The use of a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is crucial to maintain a stable pH.

  • Column Selection: Employing a column with end-capping or a polar-embedded stationary phase can shield the silanol groups and provide a better peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q3: How can I confirm if a peak is truly co-eluting with this compound?

A3: Peak purity analysis is essential to confirm co-elution. If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can use the following approaches:

  • DAD Peak Purity Analysis: A DAD detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.

  • Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio (m/z) information across the chromatographic peak. If you observe more than one distinct m/z value under the peak, it confirms the presence of co-eluting compounds. Since 7-Ethylguanine and this compound are isomers, they will have the same mass, so this technique would be more useful for identifying co-elution with other impurities of different molecular weights.

Troubleshooting Guide: Resolving Co-eluting Peaks

Initial Assessment

Before making significant changes to your method, it's important to systematically evaluate your current chromatographic conditions. The resolution of two peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k') .

ParameterIndication of a ProblemInitial Troubleshooting Steps
Retention Factor (k') Peaks elute too close to the void volume (k' < 2).Increase the retention by decreasing the organic solvent percentage in the mobile phase.
Efficiency (N) Peaks are broad.Ensure the column is in good condition. Check for extra-column dead volume. Optimize the flow rate.
Selectivity (α) Peaks are sharp but have no separation between them (α ≈ 1).This is the most critical parameter for separating closely related compounds like isomers and requires a change in the method's chemistry.
Detailed Method Optimization Strategies

If initial adjustments are insufficient, a more thorough method development approach is necessary. The following experimental protocols outline systematic steps to improve the resolution between this compound and co-eluting impurities.

This protocol focuses on systematically altering the mobile phase composition to enhance selectivity.

Objective: To improve the separation of this compound and co-eluting peaks by modifying the mobile phase.

Materials:

Procedure:

  • pH Adjustment:

    • Prepare a series of mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). A common starting point is a 20-50 mM phosphate buffer.

    • Equilibrate the column with the first mobile phase (e.g., 95% aqueous buffer at pH 2.5 : 5% acetonitrile) for at least 20 column volumes.

    • Inject your sample and record the chromatogram.

    • Repeat the analysis with the other pH values, ensuring proper column equilibration between each change.

    • Rationale: The ionization state of this compound and its potential impurities can be altered by changing the pH, which can significantly impact their retention and selectivity.

  • Organic Modifier Selection:

    • If using acetonitrile, prepare a mobile phase with the same buffer concentration and pH that gave the best initial results, but replace acetonitrile with methanol at a similar or adjusted concentration to provide comparable elution strength.

    • Equilibrate the column and inject the sample.

    • Rationale: Acetonitrile and methanol have different solvent properties and can offer different selectivities for closely eluting compounds.

  • Gradient Elution:

    • If isocratic elution does not provide adequate resolution, develop a shallow gradient.

    • Start with a low percentage of organic modifier (e.g., 5%) and gradually increase it over a sufficient time (e.g., to 30% over 20 minutes).

    • Rationale: A shallow gradient can improve the separation of closely eluting peaks by allowing more time for differential migration along the column.

This protocol explores the impact of the column chemistry and temperature on the separation.

Objective: To enhance selectivity by changing the stationary phase or adjusting the column temperature.

Procedure:

  • Stationary Phase Screening:

    • If you are using a standard C18 column and still facing co-elution, consider a column with a different stationary phase.

    • Polar-Embedded Phase: These columns (e.g., with amide or carbamate (B1207046) groups) can offer different selectivity for polar compounds like purines and reduce interactions with residual silanols.

    • Phenyl-Hexyl Phase: The aromatic functionality of this phase can provide alternative selectivity through π-π interactions with the purine ring system.

    • For each new column, re-optimize the mobile phase conditions as described in Protocol 1.

  • Temperature Adjustment:

    • Using the best column and mobile phase combination from the previous steps, perform a series of injections at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

    • Equilibrate the column at each new temperature before injecting the sample.

    • Rationale: Temperature can affect the selectivity of the separation. In some cases, increasing the temperature can improve efficiency and resolution, while in others, a lower temperature might enhance selectivity.

Data Presentation

The following table provides a template for summarizing the results of your optimization experiments.

ExperimentParameter ChangedValueRetention Time of this compound (min)Retention Time of Co-eluting Peak (min)Resolution (Rs)Peak Shape (Tailing Factor)
Baseline --
pH Study Mobile Phase pH2.5
3.0
3.5
Organic Modifier SolventMethanol
Temperature Study Column Temp.25°C
35°C
45°C

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Peaks in this compound Analysis start Co-eluting Peaks Observed check_resolution Assess Resolution (Rs) start->check_resolution rs_ok Resolution > 1.5? check_resolution->rs_ok Measure Rs optimize_k Optimize Retention (k') rs_ok->optimize_k No, and k' < 2 optimize_alpha Optimize Selectivity (α) rs_ok->optimize_alpha No, and α ≈ 1 optimize_n Optimize Efficiency (N) rs_ok->optimize_n No, and peaks are broad end Peaks Resolved rs_ok->end Yes optimize_k->check_resolution Adjust % Organic optimize_alpha->check_resolution Change Mobile Phase pH, Organic Modifier, or Column optimize_n->check_resolution Check Column Health, Flow Rate, Dead Volume

Caption: A logical workflow for systematically troubleshooting co-eluting peaks.

Potential Co-eluting Impurities of this compound

Coeluting_Impurities Potential Co-eluting Impurities in this compound Analysis cluster_synthesis Synthesis of this compound Guanine Guanine (Starting Material) Alkylation Alkylation Guanine->Alkylation Product_Mixture Product Mixture Alkylation->Product_Mixture Nine_EG This compound (Target Analyte) Product_Mixture->Nine_EG Major Product Seven_EG 7-Ethylguanine (Isomeric Impurity) Product_Mixture->Seven_EG Byproduct Unreacted_Guanine Guanine (Unreacted Starting Material) Product_Mixture->Unreacted_Guanine Residual

Caption: Relationship between the synthesis of this compound and potential co-eluting impurities.

Technical Support Center: Enhancing the Stability of 9-Ethylguanine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preparing, storing, and troubleshooting 9-Ethylguanine stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For immediate use, aqueous solutions can be prepared. However, for long-term storage, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is also soluble in 1 M NaOH.[1]

2. What are the optimal storage conditions for this compound solid and stock solutions?

  • Solid Form: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]

  • DMSO Solutions: For long-term storage, DMSO stock solutions should be stored at -20°C or -80°C in tightly sealed, light-resistant vials.

3. How can I assess the stability of my this compound stock solution?

The stability of this compound solutions can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This method should be able to separate the intact this compound from its potential degradation products. Visual inspection for precipitation or color change can be a preliminary indicator of instability.

4. What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, purine (B94841) analogs can be susceptible to hydrolysis and oxidation. Potential degradation could involve the opening of the imidazole (B134444) ring or modifications to the purine structure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous stock solution upon storage. Low aqueous stability of this compound.Prepare fresh aqueous solutions for each experiment. For long-term storage, use DMSO as the solvent.
Precipitation in DMSO stock solution upon freeze-thaw cycles. Exceeding the solubility limit at lower temperatures.Warm the solution to room temperature and vortex thoroughly before use. If precipitation persists, sonicate for a short period. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Discoloration of the stock solution. Potential degradation of the compound.Discard the solution and prepare a fresh stock. Investigate potential causes of degradation such as exposure to light or incompatible storage containers.
Inconsistent experimental results using the same stock solution. Degradation of this compound in the stock solution.Perform a stability check using HPLC-UV. If degradation is confirmed, prepare a fresh stock solution and re-evaluate storage conditions. Consider performing a forced degradation study to identify potential degradants.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene (B1209903) vials to minimize freeze-thaw cycles and light exposure.

  • Labeling and Storage: Clearly label the aliquots with the compound name, concentration, date of preparation, and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder and the solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., UV and visible light) for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/MS to identify and quantify any degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mM) in Different Solvents at Various Temperatures

SolventTemperatureStorage DurationPurity (%)Observations
Water4°C24 hours98.5No visible change
Water4°C7 days85.2Slight yellowing
PBS (pH 7.4)4°C24 hours97.8No visible change
PBS (pH 7.4)4°C7 days82.1Noticeable yellowing
DMSO-20°C1 month99.8No visible change
DMSO-20°C6 months99.5No visible change

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h25.83
3% H₂O₂, RT, 24h18.52
Heat (60°C), 24h5.11
Photolysis (UV/Vis)12.32

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation ROS Photolysis Photolysis This compound->Photolysis UV/Vis Light Ring-Opened Product Ring-Opened Product Hydrolysis->Ring-Opened Product Oxidized Guanine Species Oxidized Guanine Species Oxidation->Oxidized Guanine Species Photodegradants Photodegradants Photolysis->Photodegradants

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Aliquot and Store at -20°C Aliquot and Store at -20°C Dissolve in DMSO->Aliquot and Store at -20°C Incubate at Different Conditions Incubate at Different Conditions Aliquot and Store at -20°C->Incubate at Different Conditions Analyze by HPLC-UV Analyze by HPLC-UV Incubate at Different Conditions->Analyze by HPLC-UV Determine Purity Determine Purity Analyze by HPLC-UV->Determine Purity

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

Troubleshooting_Logic node_solution node_solution node_problem node_problem Precipitate_Observed Precipitate Observed? In_Aqueous_Solution In Aqueous Solution? Precipitate_Observed->In_Aqueous_Solution Yes No_Issue No_Issue Precipitate_Observed->No_Issue No In_DMSO_Solution In DMSO Solution? In_Aqueous_Solution->In_DMSO_Solution No Prepare_Fresh_Aqueous Prepare Fresh Aqueous Solution In_Aqueous_Solution->Prepare_Fresh_Aqueous Yes Warm_and_Vortex Warm and Vortex/Sonicate In_DMSO_Solution->Warm_and_Vortex Yes Aliquot_to_Avoid_Freeze_Thaw Aliquot to Avoid Freeze-Thaw Warm_and_Vortex->Aliquot_to_Avoid_Freeze_Thaw

Caption: Troubleshooting logic for precipitation issues in this compound stock solutions.

References

Validation & Comparative

A Comparative Guide to 9-Ethylguanine and Other Ethylated Guanine Adducts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of DNA damage and repair is critical. Ethylated guanine (B1146940) adducts, formed by the reaction of ethylating agents with guanine in DNA, are a significant area of study due to their prevalence and varied biological consequences. This guide provides a detailed comparison of 9-Ethylguanine with other key ethylated guanine adducts, supported by experimental data and protocols.

This guide will delve into the formation, mutagenicity, and repair of prominent ethylated guanine adducts, including 7-ethylguanine (B95958) (N7-EtGua) and O⁶-ethylguanine (O⁶-EtGua). We will also explore the role of this compound as a vital tool in this field of research.

Formation and Relative Abundance of Ethylated Guanine Adducts

Ethylating agents, such as N-ethyl-N-nitrosourea (ENU), ethyl methanesulfonate (B1217627) (EMS), and diethyl sulfate (B86663) (DES), react with DNA to form a variety of adducts. The distribution of these adducts is dependent on the specific ethylating agent and its reaction mechanism.[1][2][3] Alkylation primarily occurs at the N7 position of guanine, making N7-EtGua the most abundant adduct.[1][3] However, the formation of the less frequent O⁶-EtGua adduct is of significant biological interest due to its high mutagenic potential.

Ethylated Guanine AdductFormation by ENUFormation by EMSFormation by DESBiological Significance
7-ethylguanine (N7-EtGua) Major adductMajor adductMajor adductBiomarker of exposure, can lead to depurination.
O⁶-ethylguanine (O⁶-EtGua) Significant adductMinor adductMinor adductHighly mutagenic, induces G to A transitions.
N²-ethylguanine (N²-EtGua) Minor adductNot typically reportedNot typically reportedBlocks DNA replication.
This compound Not a biological adductNot a biological adductNot a biological adductUsed as a research standard and model compound.

Biological Consequences and Mutagenicity

The biological impact of an ethylated guanine adduct is determined by its position on the guanine base, its stability, and how it is recognized by the cellular machinery.

O⁶-Ethylguanine (O⁶-EtGua): A Potent Mutagen

O⁶-EtGua is widely recognized as a major pro-mutagenic lesion. Its presence in DNA can lead to mispairing during DNA replication, where it preferentially pairs with thymine (B56734) instead of cytosine. This results in G:C to A:T transition mutations. Studies have shown a direct correlation between the levels of O⁶-EtGua in DNA and the frequency of mutation induction by various ethylating agents.

7-ethylguanine (N7-EtGua): A Marker of Exposure with Indirect Mutagenic Potential

While N7-EtGua is the most frequent adduct, it is generally considered to be non-mutagenic because the N7 position is not directly involved in Watson-Crick base pairing. However, the formation of N7-EtGua can destabilize the glycosidic bond, leading to depurination and the creation of an apurinic (AP) site. These AP sites can be mutagenic if not repaired. Furthermore, N7-EtGua can undergo ring-opening to form a formamidopyrimidine (FAPy) adduct, which is more persistent and can block DNA replication.

This compound: A Stable Research Tool

This compound is not a product of DNA damage by ethylating agents in vivo. Instead, it is a synthetic derivative used extensively in research. Its stability and well-defined chemical properties make it an excellent standard for analytical techniques and a model compound for studying DNA-protein interactions and the mechanisms of DNA repair enzymes.

DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of ethylated guanine adducts.

Direct Reversal of O⁶-EtGua by O⁶-Alkylguanine-DNA Alkyltransferase (AGT)

The primary defense against the mutagenic effects of O⁶-EtGua is the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). AGT directly transfers the ethyl group from the O⁶ position of guanine to a cysteine residue within its own active site. This is a "suicide" mechanism, as the protein is irreversibly inactivated after a single repair event.

Base Excision Repair (BER) of N7-EtGua

N7-EtGua is primarily repaired through the base excision repair (BER) pathway. This multi-step process is initiated by a DNA glycosylase that recognizes and excises the damaged base. The resulting apurinic site is then further processed by other enzymes to restore the correct DNA sequence.

Signaling of Ethylated Guanine Adducts

The presence of ethylated guanine adducts can trigger cellular DNA damage response (DDR) pathways, primarily orchestrated by the ATM and ATR kinases.

ATR Activation by O⁶-EtGua:T Mismatches

The recognition of O⁶-EtGua:T mispairs by the mismatch repair (MMR) machinery, specifically the MutSα complex, can lead to the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates downstream targets, such as Chk1, to initiate cell cycle arrest and provide time for DNA repair.

ATM's Role in the Broader DNA Damage Response

While ATR is directly activated by the mismatch, the ATM kinase is typically activated by double-strand breaks (DSBs). DSBs can arise as secondary lesions during the repair of ethylated adducts or when a replication fork encounters an unrepaired adduct. ATM activation leads to the phosphorylation of a cascade of proteins that coordinate cell cycle checkpoints, DNA repair, and, in cases of extensive damage, apoptosis.

EthylatedGuanine_Signaling cluster_dna_damage DNA Damage cluster_recognition_repair Recognition & Repair cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response O6_EtGua O⁶-Ethylguanine MMR Mismatch Repair (MutSα) O6_EtGua->MMR recognized as mismatch AGT AGT O6_EtGua->AGT direct reversal ATM ATM O6_EtGua->ATM can lead to DSBs, activating ATM N7_EtGua N7-Ethylguanine BER Base Excision Repair N7_EtGua->BER excised by N7_EtGua->ATM can lead to DSBs, activating ATM ATR ATR MMR->ATR recruits & activates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis HPLC_Workflow start Start: Cell/Tissue Sample dna_extraction DNA Extraction start->dna_extraction hydrolysis DNA Hydrolysis (Acid or Enzymatic) dna_extraction->hydrolysis hplc HPLC Separation (C18 Column) hydrolysis->hplc detection Detection (Fluorescence/UV/MS) hplc->detection end End: Quantification of Adducts detection->end

References

Unveiling Smoking Exposure: A Comparative Guide to Biomarkers, Featuring 9-Ethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of tobacco smoke exposure is paramount. This guide provides an objective comparison of 9-Ethylguanine as an emerging biomarker against the established standards of cotinine (B1669453) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). Supported by experimental data, this document delves into their performance, analytical methodologies, and underlying biological pathways to inform the selection of the most appropriate biomarker for various research applications.

At a Glance: Comparing Key Biomarkers of Smoking Exposure

The ideal biomarker for smoking exposure should be sensitive, specific, and possess a half-life that aligns with the research question. While cotinine has long been the gold standard for assessing recent exposure, and NNAL for long-term exposure, this compound presents a unique indicator of exposure to ethylating agents present in tobacco smoke. The following table summarizes the key quantitative characteristics of these three biomarkers based on available literature.

BiomarkerMatrixHalf-LifeTypical Levels in SmokersTypical Levels in Non-SmokersCorrelation with Smoking
This compound (9-EtG) UrineNot well-established~85.5 ± 105 pg/mg creatinine[1][2]~28.1 ± 19.4 pg/mg creatinine[1][2]Significant positive correlation with cotinine (r=0.49)[1]
Cotinine Urine, Blood, Saliva~16-20 hours100-7000 ng/mg creatinine (B1669602) (urine)<30 ng/mg creatinine (urine)Strong dose-response relationship with cigarette consumption
NNAL Urine~10-18 daysVaries widely, significantly higher than non-smokersVery low to undetectableStrong indicator of long-term tobacco smoke exposure

The Science Behind the Markers: Metabolic and DNA Adduct Formation Pathways

Understanding the origin of these biomarkers is crucial for their correct application and interpretation. Nicotine metabolism is the primary source of cotinine, while NNAL is a metabolite of a potent tobacco-specific carcinogen. This compound, on the other hand, is a product of DNA damage caused by ethylating agents in tobacco smoke.

cluster_0 Nicotine Metabolism cluster_1 TSNA Metabolism & DNA Adduct Formation Tobacco Smoke Tobacco Smoke Nicotine Nicotine Tobacco Smoke->Nicotine Inhalation NNK NNK (Tobacco-Specific Nitrosamine) Tobacco Smoke->NNK Ethylating Agents Ethylating Agents Tobacco Smoke->Ethylating Agents Cotinine Cotinine Nicotine->Cotinine Metabolism (CYP2A6) 3'-Hydroxycotinine 3'-Hydroxycotinine Cotinine->3'-Hydroxycotinine Further Metabolism NNAL NNAL NNK->NNAL Metabolism DNA DNA Ethylating Agents->DNA DNA Damage This compound This compound (in Urine) DNA->this compound Depurination/Repair

Metabolic pathways of key smoking exposure biomarkers.

Experimental Protocols: Quantification in Urine by LC-MS/MS

The gold standard for the quantification of these biomarkers in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below are detailed methodologies for the analysis of this compound, cotinine, and NNAL in urine.

Experimental Workflow: A Generalized Approach

The analysis of these biomarkers generally follows a standardized workflow, from sample collection to data acquisition.

Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Internal Standard Spiking LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extraction & Cleanup Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Generalized experimental workflow for biomarker analysis.
Detailed Protocol for this compound (9-EtG) Analysis

This protocol is adapted from the methodology described by Chao et al. (2005) for the sensitive detection of 9-EtG in human urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and centrifuge to remove any precipitate.

  • To 0.5 mL of urine, add 2.5 mL of deionized water and 100 µL of an internal standard solution (e.g., ¹⁵N₅-9-EtG).

  • Load the diluted urine onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 5% methanol (B129727) to remove interfering substances.

  • Elute the 9-EtG and the internal standard with 40% methanol.

  • Evaporate the eluate to dryness under a vacuum.

  • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatography: Utilize a C18 analytical column with a gradient elution program. A typical mobile phase could consist of an aqueous solution with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) with formic acid (Solvent B).

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both 9-EtG and its isotope-labeled internal standard for quantification.

Detailed Protocol for Cotinine Analysis

This protocol outlines a common method for the quantification of cotinine in urine using LC-MS/MS.

1. Sample Preparation:

  • To a 100 µL urine sample, add an internal standard (e.g., cotinine-d₃).

  • Perform a protein precipitation step by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

  • Alternatively, for cleaner samples, a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge can be employed.

  • After extraction, evaporate the supernatant or eluate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatography: A C18 or a biphenyl (B1667301) column can be used for separation. A gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) or formic acid in water and methanol or acetonitrile is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific transitions for cotinine and its internal standard.

Detailed Protocol for NNAL Analysis

The analysis of NNAL often requires an enzymatic hydrolysis step to measure the total (free and glucuronidated) concentration, providing a more comprehensive measure of exposure.

1. Sample Preparation:

  • To a 1 mL urine sample, add an internal standard (e.g., NNAL-d₃).

  • Add a buffer (e.g., acetate (B1210297) buffer, pH 5) and β-glucuronidase enzyme.

  • Incubate the sample (e.g., at 37°C overnight) to hydrolyze the NNAL-glucuronide.

  • Perform a solid-phase extraction (SPE) using a suitable sorbent to clean up the sample and concentrate the analyte.

  • Elute NNAL and the internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatography: Use a C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component with a modifier like formic acid or ammonium acetate and an organic component like methanol or acetonitrile.

  • Mass Spectrometry: Operate in positive ESI mode with MRM to monitor the characteristic transitions for NNAL and its deuterated internal standard.

Conclusion: Selecting the Right Tool for the Job

The choice of biomarker for assessing smoking exposure is contingent on the specific objectives of the study.

  • This compound offers a novel and specific indicator of exposure to ethylating agents in tobacco smoke, which are directly involved in the carcinogenic process. While its validation is not as extensive as other biomarkers, it holds promise for studies focused on the mechanistic aspects of tobacco-related DNA damage. Further research is needed to establish its full range of performance characteristics.

  • Cotinine remains the biomarker of choice for quantifying recent tobacco smoke exposure due to its well-characterized kinetics, strong correlation with smoking intensity, and the availability of standardized analytical methods.

  • NNAL is the preferred biomarker for assessing long-term or cumulative exposure to tobacco smoke, particularly to carcinogenic nitrosamines. Its long half-life and high specificity to tobacco make it an invaluable tool in epidemiological studies and in monitoring smoking cessation.

By understanding the distinct advantages and limitations of each biomarker, researchers can make informed decisions to accurately and reliably quantify tobacco smoke exposure, ultimately contributing to a deeper understanding of its health consequences and the development of effective interventions.

References

Cross-Validation of Analytical Methods for 9-Ethylguanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 9-Ethylguanine, a crucial biomarker in toxicology and drug development, necessitates robust and reliable analytical methods. Cross-validation of different analytical techniques is paramount to ensure data integrity and consistency across various studies and laboratories. This guide provides a comprehensive comparison of commonly employed analytical methods for this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The following table summarizes the performance characteristics of three primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions.
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).Derivatization to increase volatility, followed by extraction.Protein precipitation, liquid-liquid extraction, or SPE.
Limit of Detection (LOD) ng/mL to µg/mL range.[1][2]pg/mL to ng/mL range.[3][4][5]fmol to pg/mL range.
Limit of Quantification (LOQ) Typically in the low µg/mL range.Typically in the low ng/mL range.Typically in the pg/mL range.
Linearity (r²) >0.99>0.99>0.999
Accuracy (% Recovery) 85-115%80-120%90-110%
Precision (%RSD) <15%<15%<10%
Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh
Specificity Moderate; potential for interference from co-eluting compounds.High; mass spectral data provides structural information.Very High; based on specific precursor-product ion transitions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the analysis of this compound.

LC-MS/MS Method

This method is highly sensitive and specific, making it the gold standard for bioanalysis.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load 500 µL of the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., isotope-labeled this compound) should be optimized. For N7-Ethylguanine, a similar compound, the transition m/z 180 -> 152 has been reported.

HPLC-UV Method

A cost-effective method suitable for routine analysis when high sensitivity is not required.

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).

GC-MS Method

This method offers high specificity but requires derivatization to enhance the volatility of this compound.

a. Sample Preparation (Derivatization and Liquid-Liquid Extraction)

  • Extract this compound from 500 µL of urine using a suitable organic solvent (e.g., ethyl acetate) after pH adjustment.

  • Evaporate the organic layer to dryness.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a volatile silyl (B83357) derivative.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

b. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure separation of the analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan mode to identify the characteristic fragmentation pattern of the derivatized this compound, and Selected Ion Monitoring (SIM) mode for quantification.

Bioanalytical Method Validation Workflow

The validation of bioanalytical methods is a critical step to ensure the reliability of the data. The following diagram illustrates a typical workflow for method validation as per regulatory guidelines.

Bioanalytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Selectivity Selectivity & Specificity MD_Matrix Matrix Effect MD_CalCurve Calibration Curve MD_AccPrec Accuracy & Precision MD_Stability Stability MV_Full Full Validation MD_Stability->MV_Full MV_Partial Partial Validation MV_Full->MV_Partial MV_Cross Cross-Validation MV_Full->MV_Cross SA_Study Study Sample Analysis MV_Partial->SA_Study MV_Cross->SA_Study SA_QC Incurred Sample Reanalysis SA_Study->SA_QC

Caption: Workflow for Bioanalytical Method Validation.

Conclusion

References

9-Ethylguanine and Other Guanine Analogs: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral research is continually evolving, with nucleoside analogs, particularly guanine (B1146940) derivatives, remaining a cornerstone of therapeutic strategies against a range of viral infections. This guide provides a detailed comparison of 9-Ethylguanine and other prominent guanine analogs—Acyclovir, Ganciclovir, and Penciclovir—used in antiviral research. We delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate their performance.

Overview of Guanine Analogs in Antiviral Therapy

Guanine analogs are synthetic compounds that mimic the natural nucleoside guanosine. Their antiviral activity primarily stems from their ability to be selectively phosphorylated by viral kinases and subsequently incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. However, variations in their chemical structure can lead to different mechanisms of action and antiviral spectra.

Comparative Analysis of Antiviral Performance

While direct head-to-head quantitative data for this compound against common viruses like Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV) is limited in publicly available literature, we can infer its potential activity based on studies of the broader class of 9-alkylguanines. Research indicates that 9-alkylguanines with longer alkyl chains (four to six carbons) exhibit the most potent antiviral activity, suggesting that this compound may have a more moderate profile. The following tables summarize the available quantitative data for Acyclovir, Ganciclovir, and Penciclovir against representative herpesviruses.

Table 1: In Vitro Antiviral Activity (EC₅₀ in µM)

CompoundHerpes Simplex Virus Type 1 (HSV-1)Herpes Simplex Virus Type 2 (HSV-2)Varicella-Zoster Virus (VZV)Human Cytomegalovirus (HCMV)
Acyclovir 0.1 - 1.00.2 - 2.00.8 - 4.0>100
Ganciclovir 0.2 - 2.50.3 - 3.00.5 - 5.00.2 - 2.0
Penciclovir 0.1 - 1.20.2 - 2.50.2 - 2.0>100
This compound Data not availableData not availableData not availableData not available

EC₅₀ (50% effective concentration) values can vary depending on the cell line and virus strain used.

Table 2: Cytotoxicity (CC₅₀ in µM)

CompoundVero CellsHuman Foreskin Fibroblasts (HFF)
Acyclovir >300>200
Ganciclovir >200>100
Penciclovir >400>200
This compound Data not availableData not available

CC₅₀ (50% cytotoxic concentration) values represent the concentration at which 50% of cells are killed.

Mechanism of Action: A Divergent Path

The primary mechanism of action for Acyclovir, Ganciclovir, and Penciclovir involves a three-step phosphorylation process, initiated by a viral-specific thymidine (B127349) kinase (TK), to form the active triphosphate metabolite. This metabolite then inhibits the viral DNA polymerase.

In contrast, studies on 9-alkylguanines suggest a different primary mechanism of action. It is hypothesized that these compounds may act as immunopotentiating agents, stimulating the host's immune response to combat the viral infection, rather than directly inhibiting viral replication enzymes. Some derivatives, like 9-(4-Hydroxybutyl)-N2-phenylguanine, have also been shown to be inhibitors of viral thymidine kinase. This suggests a complex structure-activity relationship within the 9-alkylguanine class.

Antiviral Mechanism of Guanine Analogs cluster_0 Acyclovir / Ganciclovir / Penciclovir cluster_1 9-Alkylguanines (e.g., this compound) A_G_P Acyclovir / Ganciclovir / Penciclovir Viral_TK Viral Thymidine Kinase (TK) A_G_P->Viral_TK Phosphorylation Cellular_Kinases Cellular Kinases Viral_TK->Cellular_Kinases -> Monophosphate Triphosphate Active Triphosphate Metabolite Cellular_Kinases->Triphosphate -> Diphosphate -> Triphosphate Viral_Polymerase Viral DNA Polymerase Triphosphate->Viral_Polymerase Inhibition Chain_Termination DNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation into viral DNA Alkylguanine 9-Alkylguanine Immune_Cell Immune Cells Alkylguanine->Immune_Cell Stimulation Cytokine_Production Cytokine Production Immune_Cell->Cytokine_Production Antiviral_State Enhanced Antiviral State Cytokine_Production->Antiviral_State

Figure 1. Contrasting mechanisms of action.

Experimental Protocols

Accurate and reproducible experimental data are critical for the comparative evaluation of antiviral compounds. Below are detailed methodologies for key assays.

Plaque Reduction Assay (PRA)

This assay is the gold standard for determining the in vitro efficacy of an antiviral compound.

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero for HSV, HFF for HCMV) in 6- or 12-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the test compound.

  • Culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).

  • Overlay medium (e.g., culture medium with 1% methylcellulose (B11928114) or agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Seed cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the antiviral compound in serum-free medium.

  • Remove growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of the various compound dilutions. Include a virus-only control.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and add the overlay medium containing the respective concentrations of the compound.

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days for HSV, 7-14 days for HCMV).

  • Fix the cells with the fixative solution for at least 20 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet for 15-20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of the compound that reduces the plaque number by 50% compared to the virus control.

Plaque Reduction Assay Workflow start Start: Confluent Cell Monolayer infect Infect with Virus + Compound Dilutions start->infect incubate_adsorb Incubate (Adsorption) infect->incubate_adsorb overlay Add Overlay Medium incubate_adsorb->overlay incubate_plaques Incubate (Plaque Formation) overlay->incubate_plaques fix_stain Fix and Stain incubate_plaques->fix_stain count Count Plaques fix_stain->count calculate Calculate EC50 count->calculate

Assessing the Specificity of Antibodies for 9-Ethylguanine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of DNA damage and repair, the accurate detection of specific DNA adducts is paramount. 9-Ethylguanine (9-EtG) is a significant biomarker of DNA damage induced by ethylating agents. The specificity of antibodies used for its detection is critical for reliable and reproducible results. This guide provides a framework for assessing the specificity of anti-9-Ethylguanine antibodies, outlines key experimental protocols, and presents a comparative analysis based on currently available research data.

While a direct comparative study of commercially available monoclonal antibodies specifically targeting this compound is not readily found in the public domain, this guide synthesizes information from related research on DNA adduct-specific antibodies to provide a comprehensive overview of the critical parameters for antibody selection and validation.

Comparative Specificity of Anti-Alkylguanine Antibodies

The development and characterization of antibodies against small molecules like this compound are challenging due to the subtle structural differences between various DNA adducts. Based on data from studies on related ethylated and methylated guanine (B1146940) adducts, a comparative assessment of antibody specificity should focus on cross-reactivity with structurally similar molecules.

Below is a table summarizing the kind of specificity data that is crucial for evaluating an anti-9-Ethylguanine antibody. Note: The values presented here are hypothetical and for illustrative purposes, as direct comparative data for multiple anti-9-EtG antibodies is not currently available in published literature.

Antibody CloneTarget AdductCross-Reactivity with Guanine (%)Cross-Reactivity with 7-Ethylguanine (%)Cross-Reactivity with O⁶-Ethylguanine (%)Detection Method
Hypothetical MAb-1 This compound< 0.1< 1< 5Competitive ELISA
Hypothetical MAb-2 This compound< 0.5< 5< 10Immunohistochemistry
Hypothetical PAb-1 This compound< 1< 10< 15Western Blot

Key Considerations from the Table:

  • Monoclonal vs. Polyclonal: Monoclonal antibodies (MAbs) generally offer higher specificity and batch-to-batch consistency compared to polyclonal antibodies (PAbs).

  • Cross-Reactivity Profile: An ideal antibody should exhibit minimal cross-reactivity with the unmodified base (guanine) and other structurally related adducts that may be present in the biological sample. The position of the ethyl group on the guanine ring (e.g., N7 vs. O6) significantly influences antibody recognition.

  • Application-Specific Performance: The specificity of an antibody can vary depending on the application (e.g., ELISA, IHC, Western Blot). It is crucial to validate the antibody for the specific experimental context.

Experimental Protocols for Specificity Assessment

The gold standard for assessing antibody specificity is through rigorous experimental validation. The following are detailed methodologies for key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the most common method for quantifying the specificity and cross-reactivity of an antibody.

Methodology:

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH).

  • Competition: A fixed concentration of the anti-9-Ethylguanine antibody is pre-incubated with varying concentrations of potential cross-reactants (e.g., guanine, 7-ethylguanine, O⁶-ethylguanine, and this compound as the positive control).

  • Incubation: The antibody-inhibitor mixture is added to the coated wells. The free antibody will bind to the immobilized this compound.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.

  • Analysis: The degree of inhibition of the signal in the presence of the competitor is used to calculate the cross-reactivity. The concentration of the competitor required to cause 50% inhibition of the antibody binding (IC50) is determined.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution of this compound within tissue sections. Specificity is assessed by comparing staining patterns in tissues with known exposure to ethylating agents versus control tissues.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is often necessary to unmask the antigen.

  • Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using a blocking serum.

  • Primary Antibody Incubation: Sections are incubated with the anti-9-Ethylguanine antibody at the optimal dilution.

  • Secondary Antibody and Detection: A labeled secondary antibody is applied, followed by a substrate-chromogen system (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then mounted for microscopic examination.

Visualizing the Workflow and Logic

To better understand the process of antibody specificity assessment, the following diagrams illustrate the key workflows.

AntibodySpecificityWorkflow cluster_Preparation Antigen Preparation cluster_Development Antibody Development cluster_Validation Specificity Validation Immunogen This compound Immunogen Synthesis Conjugate 9-EtG-Carrier Conjugate Immunogen->Conjugate CompELISA Competitive ELISA Conjugate->CompELISA Coating Antigen Immunization Animal Immunization Hybridoma Hybridoma Production (for Monoclonals) Immunization->Hybridoma Screening Initial Screening (ELISA) Hybridoma->Screening Screening->CompELISA IHC Immunohistochemistry Screening->IHC WB Western Blot Screening->WB

Caption: Workflow for the development and specificity validation of anti-9-Ethylguanine antibodies.

CompetitiveELISA Plate Microtiter Plate Coated with 9-EtG Conjugate SecondaryAb Enzyme-Linked Secondary Antibody Plate->SecondaryAb Detection of Bound Primary Ab Antibody Anti-9-EtG Antibody Antibody->Plate Binding Competitor Competitor Molecule (e.g., Guanine, 7-EtG, O6-EtG) Competitor->Antibody Inhibition Substrate Chromogenic Substrate SecondaryAb->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Caption: Principle of Competitive ELISA for assessing antibody cross-reactivity.

A Guide to Inter-Laboratory Comparison of 9-Ethylguanine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key considerations for conducting an inter-laboratory comparison of 9-Ethylguanine (9-EtG) measurements. This compound is a DNA adduct formed upon exposure to ethylating agents, which are a class of genotoxic compounds. Accurate and reproducible measurement of 9-EtG is crucial for its validation as a biomarker of exposure to these carcinogens and for its application in molecular epidemiology and risk assessment.[1][2][3]

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following table presents hypothetical data from an inter-laboratory comparison study for the quantification of this compound in a standard reference material. This table is designed to reflect the typical variability and performance metrics observed in such studies for DNA adducts.[4] The Z-score is calculated to assess the performance of each laboratory against the consensus value.[3]

LaboratoryMethodMean Concentration (pg/mL)Standard Deviation (pg/mL)Coefficient of Variation (%)Z-Score
Lab ALC-MS/MS48.53.98.0-0.58
Lab BUPLC-MS/MS52.14.28.10.82
Lab CLC-MS/MS46.25.111.0-1.49
Lab DGC-MS55.86.712.02.29
Lab EUPLC-MS/MS50.33.57.00.12
Consensus 50.6 4.7 9.3

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. The most widely accepted and sensitive technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocol: this compound Quantification by LC-MS/MS

This protocol outlines the key steps for the analysis of this compound in biological samples such as urine or tissue DNA.

1. Sample Preparation:

  • DNA Extraction: For tissue samples, DNA is extracted using standard phenol-chloroform extraction or commercially available kits.

  • DNA Hydrolysis: DNA is hydrolyzed to release the nucleobases, including this compound. This is typically achieved by acid hydrolysis (e.g., with formic acid) or enzymatic digestion.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is cleaned up and concentrated using a solid-phase extraction cartridge to remove interfering substances.

  • Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., ¹⁵N₅-9-Ethylguanine) is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate this compound from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.

3. Data Analysis:

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Mandatory Visualizations

Experimental Workflow for this compound Measurement

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Urine) DNA_Extraction DNA Extraction Sample->DNA_Extraction Hydrolysis DNA Hydrolysis DNA_Extraction->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for this compound measurement.

Simplified DNA Damage Response Pathway

The formation of DNA adducts like this compound can trigger the DNA Damage Response (DDR) pathway, a complex signaling network that leads to cell cycle arrest and DNA repair or apoptosis.

ddr_pathway Exposure Exposure to Ethylating Agent Adduct This compound DNA Adduct Formation Exposure->Adduct DDR DNA Damage Response (DDR) Activation Adduct->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNARepair DNA Repair DDR->DNARepair Apoptosis Apoptosis DDR->Apoptosis If damage is severe

Caption: Simplified DNA Damage Response (DDR) pathway.

References

comparing the mutagenic potential of 9-Ethylguanine to other DNA adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenic potential of several key DNA adducts, offering insights into their mechanisms of action and the cellular responses they elicit. While the primary focus is on well-characterized adducts, we also address the current understanding of less common modifications like 9-Ethylguanine. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction to DNA Adducts and Mutagenicity

DNA adducts are segments of DNA that have become covalently bonded to a cancer-causing chemical. This alteration can lead to errors in DNA replication and transcription, resulting in mutations. The mutagenic potential of a DNA adduct is its ability to cause such mutations, which can contribute to the initiation and progression of cancer. Understanding the relative mutagenic potential of different DNA adducts is crucial for assessing the carcinogenic risk of various chemicals and for developing effective therapeutic strategies.

Comparison of Mutagenic Potential: this compound and Other Key DNA Adducts

While ethylating agents are known to form various DNA adducts, the N7 and O6 positions of guanine (B1146940) are the primary sites of modification. The N9 position of guanine is involved in the crucial N-glycosidic bond with deoxyribose, and its alkylation is generally understood to destabilize this bond, leading to depurination and the formation of an abasic site. While abasic sites themselves are mutagenic, there is a significant lack of direct experimental data on the mutagenic potential of a stable this compound adduct within a DNA strand. This is likely because it is not considered a common or persistent lesion compared to other ethylated guanine adducts.

In contrast, extensive research has been conducted on the mutagenic potential of other DNA adducts, including O⁶-methylguanine, O⁶-ethylguanine, 8-oxoguanine, and benzo[a]pyrene (B130552) diol epoxide (BPDE)-DNA adducts. The following table summarizes their comparative mutagenic potential based on available experimental data.

Quantitative Data on Mutagenic Potential

DNA AdductPrimary Mutation TypeMutation Frequency (Illustrative Examples)Key DNA Repair Pathways
O⁶-Methylguanine (O⁶-MeG) G:C → A:T transitions[1][2]6% mutant colonies in repair-proficient E. coli[3]O⁶-Alkylguanine-DNA Alkyltransferase (AGT), Mismatch Repair (MMR)[1][3]
O⁶-Ethylguanine (O⁶-EtG) G:C → A:T transitions11% mutant colonies in repair-proficient E. coliO⁶-Alkylguanine-DNA Alkyltransferase (AGT), Nucleotide Excision Repair (NER)
8-Oxoguanine (8-oxoG) G → T transversionsSteady-state levels of ~2.66 residues per 10⁶ guanines in human lymphocytes. Mutation frequencies can be low (e.g., <1%) but increase in repair-deficient cells.Base Excision Repair (BER), specifically by OGG1 and MUTYH glycosylases
Benzo[a]pyrene Diol Epoxide (BPDE)-dG G → T transversions12 in 10⁴ transformants in the supF gene forward mutation assay.Nucleotide Excision Repair (NER)

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-free medium. A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests that the chemical is mutagenic.

General Procedure:

  • Preparation of Bacterial Cultures: Overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) are grown in nutrient broth.

  • Metabolic Activation (S9 Mix): For compounds that require metabolic activation to become mutagenic, a rat liver extract (S9 fraction) is included in the test mixture.

  • Plate Incorporation Assay:

    • The test compound, the bacterial culture, and (if necessary) the S9 mix are combined in molten top agar (B569324).

    • This mixture is poured onto a minimal glucose agar plate, which lacks histidine.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies is indicative of mutagenicity.

supF Forward Mutation Assay

The supF forward mutation assay is a shuttle vector-based system used to study mutagenesis in mammalian cells.

Principle: The assay utilizes a shuttle vector plasmid containing the supF gene, which acts as a suppressor tRNA. This plasmid can replicate in both mammalian and bacterial cells. Mutations in the supF gene can be detected by transforming the plasmid into an indicator strain of E. coli that has a selectable marker with an amber mutation. Functional supF will suppress the amber mutation, while a mutated supF will not, allowing for the selection and quantification of mutant plasmids.

General Procedure:

  • Treatment of Shuttle Vector: The pSP189 plasmid containing the supF gene is treated with the chemical agent of interest in vitro to induce DNA adducts.

  • Transfection into Mammalian Cells: The treated plasmid is then transfected into human cells (e.g., Ad293 cells) where the cellular machinery can process the DNA damage, leading to either repair or fixation of mutations during plasmid replication.

  • Plasmid Rescue: After a period of replication (e.g., 48-72 hours), the shuttle vector plasmids are isolated from the mammalian cells.

  • Transformation of Indicator Bacteria: The recovered plasmids are used to transform an indicator strain of E. coli (e.g., MBL50 or RF01).

  • Selection and Screening: The transformed bacteria are plated on selective media. Bacteria containing plasmids with a mutated supF gene will be able to grow, while those with a functional supF gene will not.

  • Mutation Frequency and Spectrum Analysis: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of transformed colonies. The nature of the mutations can be determined by sequencing the supF gene from the mutant colonies.

Visualization of Experimental Workflow and DNA Repair

Experimental Workflow for the supF Forward Mutation Assay

supF_Workflow cluster_invitro In Vitro cluster_incell In Human Cells cluster_inbacteria In E. coli pSP189 pSP189 Plasmid (supF gene) Treatment Treatment with Chemical Agent pSP189->Treatment Adducted_pSP189 Adducted pSP189 Treatment->Adducted_pSP189 Transfection Transfection Adducted_pSP189->Transfection Replication_Repair Replication & DNA Repair Transfection->Replication_Repair Rescued_Plasmids Rescued Plasmids Replication_Repair->Rescued_Plasmids Transformation Transformation Rescued_Plasmids->Transformation Selection Selection & Screening Transformation->Selection Analysis Mutation Analysis Selection->Analysis

Caption: Workflow of the supF forward mutation assay.

Key DNA Repair Pathways for Guanine Adducts

DNA_Repair_Pathways cluster_lesions DNA Adducts on Guanine cluster_repair DNA Repair Pathways O6_AlkylG O⁶-Alkylguanine AGT Direct Reversal (AGT) O6_AlkylG->AGT Primary NER Nucleotide Excision Repair (NER) O6_AlkylG->NER For O⁶-EtG MMR Mismatch Repair (MMR) O6_AlkylG->MMR Secondary OxoG 8-Oxoguanine BER Base Excision Repair (BER) OxoG->BER Primary Bulky_Adduct Bulky Adducts (e.g., BPDE-dG) Bulky_Adduct->NER Primary

Caption: Major DNA repair pathways for common guanine adducts.

References

A Comparative Guide to the Validation of Analytical Methods for Urinary N7-Ethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of urinary N7-ethylguanine (N7-EtG), a critical biomarker for assessing exposure to ethylating agents. The performance of a highly sensitive isotope-dilution liquid chromatography/tandem mass spectrometry (LC-MS/MS) method is presented alongside alternative techniques, namely ³²P-postlabeling with high-performance liquid chromatography (HPLC) and immunoassays. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their specific study needs.

Data Presentation: A Comparative Overview of Method Performance

The quantitative performance of three key analytical methods for urinary N7-ethylguanine is summarized in the table below. The data highlights the superior sensitivity of the LC-MS/MS and ³²P-postlabeling methods.

Validation Parameter Isotope Dilution LC-MS/MS with Online Enrichment Two-Step HPLC with ³²P-Postlabeling Immunoassay
Limit of Detection (LOD) 0.59 pg/mL (0.33 fmol on-column)[1]0.76 fmol (using 100 mg of DNA)190 to 3800 fmol per 100 mg of DNA
Linearity 5 to 200 pg/mL (r² = 0.9995)Data not availableData not available
Precision (CV%) Within-run: 0.7–4.5% Between-run: 2.0–11.3%Data not availableData not available
Accuracy Data not availableData not availableData not available

Experimental Protocols: A Detailed Look at the Methodologies

Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) with Online Enrichment

This method, developed by Chen et al. (2006), offers high specificity and sensitivity for the quantification of N7-EtG in human urine.[1]

Sample Preparation:

  • A 0.5 mL urine sample is spiked with an internal standard, ¹⁵N₅-N7-EtG.

  • The sample is diluted with deionized water and loaded onto a preconditioned Sep-Pak C18 solid-phase extraction (SPE) cartridge.

  • The cartridge is washed with 5% methanol (B129727) to remove interfering substances.

  • N7-EtG is eluted with 40% methanol.

  • The eluate is evaporated to dryness and reconstituted in 96% acetonitrile (B52724) with 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Online Enrichment: The sample is injected into an online enrichment system using a column-switching device for further purification and concentration prior to analytical separation.

  • Chromatography: An analytical column is used to separate N7-EtG from other components.

  • Mass Spectrometry: A tandem mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to specifically detect and quantify N7-EtG and its isotope-labeled internal standard. The precursor-to-product ion transitions monitored are m/z 180.0 → 152.0 for N7-EtG and m/z 185.0 → 157.0 for ¹⁵N₅-N7-EtG.

Two-Step HPLC with ³²P-Postlabeling

General Procedure:

  • Sample Preparation: Urine samples would first undergo a purification step, likely involving solid-phase extraction, to isolate the analyte.

  • Enzymatic Digestion: The purified extract containing N7-EtG is treated with enzymes to yield the corresponding nucleoside or nucleotide.

  • ³²P-Labeling: The N7-EtG derivative is then radiolabeled using [γ-³²P]ATP and T4 polynucleotide kinase.

  • HPLC Separation: The ³²P-labeled N7-EtG is separated and purified using a two-step HPLC process.

  • Quantification: The amount of N7-EtG is determined by detecting the radioactivity of the HPLC fraction corresponding to the labeled analyte.

Immunoassays (e.g., ELISA, Immuno-slot blot)

Immunoassays utilize the specific binding of an antibody to the target analyte, N7-EtG. While a fully validated protocol for urinary N7-EtG with comprehensive performance data was not identified in the reviewed literature, the general workflow is described below.

General Workflow:

  • Sample/Standard Immobilization: Urine samples and N7-EtG standards are coated onto a solid support, such as a microplate well.

  • Antibody Incubation: A primary antibody specific to N7-EtG is added and binds to the immobilized analyte.

  • Secondary Antibody and Detection: A secondary antibody, conjugated to an enzyme, is added and binds to the primary antibody.

  • Signal Generation: A substrate is added, which is converted by the enzyme into a measurable signal (e.g., color change, fluorescence).

  • Quantification: The signal intensity is proportional to the amount of N7-EtG in the sample, which is determined by comparison to a standard curve.

Mandatory Visualization: Workflow and Biomarker Formation

To visually represent the processes involved in the analysis and the biological origin of urinary N7-ethylguanine, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample spike Spike with ¹⁵N₅-N7-EtG urine->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation elute->dry recon Reconstitution dry->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

LC-MS/MS Analytical Workflow for Urinary N7-Ethylguanine.

biomarker_formation exposure Exposure to Ethylating Agents dna DNA in Cells exposure->dna Alkylation adduct N7-Ethylguanine DNA Adduct repair DNA Repair (Depurination) adduct->repair excretion Excretion in Urine repair->excretion urine Urinary N7-Ethylguanine excretion->urine

Biological Pathway of Urinary N7-Ethylguanine Formation.

Objective Comparison and Conclusion

  • LC-MS/MS: This method stands out for its high sensitivity, specificity, and the provision of structural information, making it the gold standard for quantitative analysis. The use of an isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The online enrichment further enhances its sensitivity.

  • ³²P-Postlabeling: This technique offers excellent sensitivity, comparable to or even exceeding that of LC-MS/MS. However, it is a labor-intensive and time-consuming method that involves the use of hazardous radioactive materials. Furthermore, it does not provide the same level of structural confirmation as mass spectrometry.

  • Immunoassays: Immunoassays are generally high-throughput and cost-effective, making them suitable for screening large numbers of samples. However, their specificity can be a concern due to potential cross-reactivity of the antibody with structurally similar compounds in the complex urine matrix. The available data suggests a wide range for the limit of detection, and a lack of comprehensive validation studies for urinary N7-EtG makes direct comparison difficult.

References

Navigating the Replication Challenge: A Comparative Look at DNA Polymerase Interactions with 9-Ethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between DNA polymerases and modified nucleobases is critical. 9-Ethylguanine, a DNA adduct resulting from exposure to certain carcinogens, presents a significant challenge to the cellular DNA replication machinery. This guide provides a comparative analysis of how different DNA polymerases interact with this lesion, supported by available kinetic data, detailed experimental protocols, and visualizations of the underlying cellular processes.

The presence of this compound within a DNA template can stall replicative DNA polymerases, potentially leading to cell death or mutagenesis. Specialized translesion synthesis (TLS) DNA polymerases have evolved to bypass such lesions, albeit with varying efficiency and fidelity. This comparison focuses on the kinetic parameters of nucleotide insertion opposite the N²-ethylguanine (N²-EtG) lesion, which serves as a proxy for the functional interaction and processing of this adduct by different polymerases.

Comparative Kinetic Analysis of N²-Ethylguanine Bypass

Direct binding affinities (Kd or Ki) of free this compound to DNA polymerases are not extensively reported in the literature. The primary mode of interaction studied is the processing of N²-ethylguanine when it is part of the DNA template. The following table summarizes the relative efficiencies of nucleotide insertion opposite the N²-EtG lesion by various DNA polymerases, providing insight into their capacity to handle this type of DNA damage. The data is presented as a measure of catalytic efficiency (kcat/Km), which reflects how efficiently the polymerase incorporates a nucleotide opposite the lesion.

DNA Polymerase FamilyDNA PolymeraseOrganismRelative Bypass Efficiency (Compared to Undamaged Guanine)Key Findings
B-Family (Replicative) DNA Polymerase α (pol α)Mammalian~10,000-fold less efficient for dCTP insertionSeverely blocked by the N²-EtG lesion.[1]
Y-Family (Translesion) DNA Polymerase η (pol η)Human~370-fold more efficient than pol α for dCTP insertionEfficiently and accurately bypasses N²-EtG by inserting the correct nucleotide (dCTP).[1]
Y-Family (Translesion) DNA Polymerase ι (pol ι)HumanSimilar efficiency for dCTP insertion as with undamaged guanineWell-suited for N²-EtG bypass, with efficiency influenced by the presence of Mg²⁺ or Mn²⁺ ions.[2]
Y-Family (Translesion) DNA Polymerase κ (pol κ)HumanEfficient bypassCatalyzes efficient nucleotide insertion and extension past the N²-EtG adduct.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of DNA polymerases with the N²-ethylguanine lesion.

Steady-State Kinetic Analysis of Nucleotide Insertion

This method is used to determine the kinetic parameters (kcat and Km) for the incorporation of a single nucleotide opposite a DNA lesion.

  • Primer-Template DNA Preparation:

    • Synthesize and purify two DNA oligonucleotides: a template strand containing a site-specific N²-ethylguanine lesion and a shorter, complementary primer strand.

    • For visualization, the 5' end of the primer is typically labeled with a radioactive isotope (³²P) or a fluorescent dye.

    • Anneal the primer to the template by mixing them in an appropriate buffer (e.g., Tris-HCl, NaCl), heating to 90-95°C for 5 minutes, and then slowly cooling to room temperature.

  • Enzyme Reaction:

    • Prepare reaction mixtures containing the annealed primer-template DNA, a specific DNA polymerase, and a reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

    • Initiate the reaction by adding a single species of deoxynucleoside triphosphate (dNTP) at varying concentrations.

    • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a fixed time, ensuring that product formation is in the linear range (typically <20% of the substrate).

  • Product Analysis:

    • Quench the reactions by adding a stop solution (e.g., formamide, EDTA, and loading dyes).

    • Separate the substrate (unextended primer) from the product (extended primer) using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize and quantify the bands using phosphorimaging (for ³²P) or fluorescence scanning.

  • Data Analysis:

    • Determine the initial velocity of the reaction at each dNTP concentration.

    • Plot the velocity as a function of dNTP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

    • Calculate the catalytic efficiency as kcat/Km.[4]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to study protein-DNA interactions in vitro.

  • Probe Preparation:

    • Prepare a short, double-stranded DNA oligonucleotide containing the N²-ethylguanine lesion.

    • Label the DNA probe, typically with ³²P or a non-radioactive label like biotin (B1667282) or a fluorescent dye.

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of the purified DNA polymerase in a binding buffer. The buffer composition is optimized for the specific interaction and may include components like Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • Allow the binding reaction to reach equilibrium.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide or agarose (B213101) gel.

    • Run the electrophoresis at a low voltage to prevent the dissociation of the protein-DNA complexes.

  • Detection:

    • Visualize the DNA bands by autoradiography (for ³²P), chemiluminescence (for biotin), or fluorescence imaging. A "shift" in the migration of the labeled DNA indicates the formation of a protein-DNA complex.

Fluorescence Anisotropy

This technique measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.

  • Probe Preparation:

    • Synthesize a DNA oligonucleotide containing the N²-ethylguanine lesion and label it with a fluorescent probe (e.g., fluorescein).

  • Titration:

    • In a cuvette or microplate well, place a fixed concentration of the fluorescently labeled DNA.

    • Titrate in increasing concentrations of the DNA polymerase.

  • Measurement:

    • After each addition of polymerase and an incubation period to reach equilibrium, measure the fluorescence anisotropy.

    • The binding of the larger polymerase to the labeled DNA will slow its tumbling in solution, leading to an increase in the measured anisotropy.

  • Data Analysis:

    • Plot the change in anisotropy as a function of the polymerase concentration.

    • Fit the resulting binding curve to an appropriate binding model to determine the dissociation constant (Kd).

Visualizing the Process: Translesion Synthesis Workflow

The interaction of DNA polymerases with this compound is a key step in the cellular process of translesion synthesis (TLS), which allows the replication machinery to bypass DNA damage.

Translesion_Synthesis_Workflow cluster_damage Replicative_Polymerase Replicative Polymerase (e.g., pol α) DNA_Damage DNA Damage (this compound) Stalled_Fork Stalled Replication Fork TLS_Polymerase Translesion Synthesis Polymerase Recruited (e.g., pol η, ι, κ) Stalled_Fork->TLS_Polymerase Recruitment Lesion_Bypass Lesion Bypass (Nucleotide Insertion) TLS_Polymerase->Lesion_Bypass Catalyzes Polymerase_Switch Polymerase Switching Lesion_Bypass->Polymerase_Switch Completion leads to Replication_Resumes Replication Resumes with Replicative Polymerase Polymerase_Switch->Replication_Resumes Restores

Workflow of Translesion Synthesis (TLS) past a DNA lesion like this compound.

Logical Relationship of Polymerase Action

The decision-making process at a DNA lesion site can be visualized as a logical flow based on the type of polymerase encountering the damage.

Polymerase_Decision_Tree Polymerase_Type Polymerase Type? Replicative_Pol Replicative Polymerase (e.g., pol α) Polymerase_Type->Replicative_Pol Replicative TLS_Pol TLS Polymerase (e.g., pol η) Polymerase_Type->TLS_Pol TLS Stall Replication Stalls Replicative_Pol->Stall Bypass Lesion Bypassed TLS_Pol->Bypass Continue Replication Continues Bypass->Continue

Decision pathway for DNA replication at a lesion site.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 9-Ethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential guidance for the operational use and subsequent disposal of 9-Ethylguanine, a model nucleobase frequently used in studying DNA interactions with organometallic complexes.[1] Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and subsequent irritation.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from dust particles and accidental splashes, preventing serious eye irritation.[2][3]
Body Protection Laboratory coatTo protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask is recommended.To prevent inhalation of dust particles that may cause respiratory irritation.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for its safe use in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare a Clean and Ventilated Workspace Don PPE->Prepare Workspace Weighing Weigh this compound in a Ventilated Enclosure Dissolving Dissolve in an Appropriate Solvent (e.g., 1 M NaOH) Weighing->Dissolving Experimentation Conduct Experiment Dissolving->Experimentation Decontaminate Decontaminate Work Surfaces Segregate Waste Segregate Contaminated Waste Decontaminate->Segregate Waste Dispose Dispose of Waste According to Regulations Segregate Waste->Dispose Doff PPE Doff PPE and Wash Hands Dispose->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: A Practical Example

In a typical experimental setting, this compound may be used to study its interaction with other compounds. The following is a summarized methodology based on a study of its adduct formation with a ruthenium complex.

Materials and Reagents

Material/ReagentQuantityPurpose
This compound10.8 mg (0.060 mmol)Reactant
proximal-(NO3)210.0 mg (0.010 mmol)Reactant
Trifluoroethanol (TFE)0.016 mLSolvent
Methanol1.3 mLSolvent
Water0.60 mLSolvent
Saturated aqueous NH4PF6~0.1 mLPrecipitation agent

Procedure

  • Combine this compound, proximal-(NO3)2, TFE, methanol, and water in a 20 mL glass vial.

  • Stir the mixture for 2 days at room temperature.

  • Add a saturated aqueous solution of NH4PF6 to the mixture and stir for 1 hour.

  • Collect the resulting solid on a glass frit and wash it with a minimal amount of water.

Disposal Plan

The proper disposal of this compound and any associated contaminated materials is a critical final step. All waste must be treated as hazardous unless otherwise determined by institutional and local regulations.

Disposal Protocol for this compound Waste cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal Solid Waste Collect solid this compound and contaminated items (e.g., gloves, weighing paper) in a designated, sealed container. Labeling Clearly label all waste containers with 'Hazardous Waste,' the chemical name 'this compound,' and any other required institutional or regulatory information. Liquid Waste Collect solutions containing this compound in a separate, labeled, sealed container for hazardous liquid waste. Storage Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials. EHS Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal. Documentation Complete all necessary waste disposal documentation as required. EHS->Documentation

Caption: A procedural guide for the safe disposal of this compound waste.

Important Disposal Considerations:

  • Do Not Dispose in General Trash or Down the Drain: this compound should not be disposed of in regular trash or washed down the sink.

  • Consult Local Regulations: Always consult and adhere to your institution's specific hazardous waste management plan, as well as local, state, and national regulations for chemical waste disposal.

  • Segregation is Key: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.

By following these safety and logistical procedures, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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